molecular formula C10H14BrNO2 B1529402 3-Bromo-4-(2-methoxy-ethoxy)-benzylamine CAS No. 1342593-68-3

3-Bromo-4-(2-methoxy-ethoxy)-benzylamine

Cat. No.: B1529402
CAS No.: 1342593-68-3
M. Wt: 260.13 g/mol
InChI Key: ZFBPHMNORUQNMO-UHFFFAOYSA-N
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Description

3-Bromo-4-(2-methoxy-ethoxy)-benzylamine (CAS 1342593-68-3) is a chemical building block with the molecular formula C10H14BrNO2 and a molecular weight of 260.13 g/mol . This benzylamine derivative is characterized by a 2-methoxyethoxy ether chain at the 4-position and a bromine atom at the 3-position of the benzene ring, which creates a multifunctional scaffold for various synthetic transformations. The compound is supplied with a purity of 95% and requires storage at 2-8°C to maintain stability . As a research chemical, it serves as a versatile intermediate in medicinal chemistry and drug discovery, particularly in the synthesis of complex molecules for biological evaluation. Structural analogs of benzylamine have been utilized in structure-activity relationship (SAR) studies aimed at developing novel anticancer agents, demonstrating the value of this chemical class in probing biological systems and optimizing therapeutic potential . The presence of both the benzylamine group and the bromo-ether substituent makes it a valuable precursor for constructing compound libraries. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet (SDS) prior to use and handle all chemicals with appropriate personal protective equipment.

Properties

IUPAC Name

[3-bromo-4-(2-methoxyethoxy)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO2/c1-13-4-5-14-10-3-2-8(7-12)6-9(10)11/h2-3,6H,4-5,7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFBPHMNORUQNMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C(C=C1)CN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-4-(2-methoxy-ethoxy)-benzylamine: Synthesis, Characterization, and Potential Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 3-Bromo-4-(2-methoxy-ethoxy)-benzylamine, a substituted benzylamine with potential applications in medicinal chemistry and drug development. Given the apparent novelty of this specific molecule, this document outlines a robust, scientifically-grounded pathway for its synthesis, purification, and characterization based on established chemical principles and data from structurally related compounds. This guide is intended for researchers, scientists, and drug development professionals.

Introduction: The Significance of Substituted Benzylamines

Benzylamine derivatives are a cornerstone in modern pharmacology, serving as key structural motifs in a wide array of therapeutic agents. Their utility stems from their ability to act as versatile intermediates and key pharmacophores in drug design. The introduction of various substituents onto the aromatic ring and the amine nitrogen allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and metabolic stability. These modifications can significantly impact a compound's pharmacokinetic and pharmacodynamic profile.

Halogenated benzylamines, in particular, are of high interest in the synthesis of fine organic chemicals for pharmaceuticals. The presence of a bromine atom, as in the target molecule, can enhance binding affinity to target proteins through halogen bonding and can also serve as a handle for further chemical modifications. The 2-methoxy-ethoxy side chain is a common feature in drug candidates, often introduced to improve solubility and pharmacokinetic properties. Therefore, 3-Bromo-4-(2-methoxy-ethoxy)-benzylamine represents a promising, yet underexplored, building block for the synthesis of novel bioactive molecules.

Proposed Synthesis of 3-Bromo-4-(2-methoxy-ethoxy)-benzylamine

The synthesis of 3-Bromo-4-(2-methoxy-ethoxy)-benzylamine can be logically approached in a two-step process starting from the commercially available 3-Bromo-4-hydroxybenzaldehyde. The proposed synthetic route involves an initial etherification of the phenolic hydroxyl group, followed by a reductive amination of the aldehyde functionality.

Step 1: Synthesis of 3-Bromo-4-(2-methoxy-ethoxy)-benzaldehyde

The first step is the alkylation of 3-Bromo-4-hydroxybenzaldehyde with 2-bromoethyl methyl ether. This Williamson ether synthesis is a well-established and reliable method for the formation of ether linkages.

Reaction Scheme:

Causality Behind Experimental Choices:

  • Starting Material: 3-Bromo-4-hydroxybenzaldehyde is a readily available starting material.[1][2] Its synthesis from p-hydroxybenzaldehyde is well-documented.[3][4]

  • Alkylating Agent: 2-bromoethyl methyl ether is chosen to introduce the desired 2-methoxy-ethoxy side chain.

  • Base: A moderately strong base such as potassium carbonate (K₂CO₃) is typically used to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion. This facilitates the subsequent nucleophilic attack on the alkyl halide.

  • Solvent: A polar aprotic solvent like acetone, methyl ethyl ketone, or dimethylformamide (DMF) is ideal for this reaction as it can dissolve the reactants and facilitate the SN2 reaction mechanism without participating in the reaction itself.[5]

  • Temperature: The reaction is typically carried out at an elevated temperature (reflux) to ensure a reasonable reaction rate.

Detailed Experimental Protocol:

  • To a stirred solution of 3-Bromo-4-hydroxybenzaldehyde (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).

  • To this suspension, add 2-bromoethyl methyl ether (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 3-Bromo-4-(2-methoxy-ethoxy)-benzaldehyde.

Step 2: Synthesis of 3-Bromo-4-(2-methoxy-ethoxy)-benzylamine

The second and final step is the conversion of the synthesized aldehyde to the target primary amine via reductive amination. This is a highly efficient and widely used method in medicinal chemistry for the synthesis of amines.[6][7][8]

Reaction Scheme:

Causality Behind Experimental Choices:

  • Amine Source: An excess of an ammonia source, such as ammonium hydroxide or ammonium acetate, is used to form the intermediate imine in situ.

  • Reducing Agent: A mild and selective reducing agent is crucial to reduce the imine without affecting the aromatic ring or the ether linkage. Sodium borohydride (NaBH₄) is a common and effective choice for this transformation.[9][10] Other suitable reagents include sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation.

  • Solvent: A protic solvent like methanol or ethanol is typically used as it is compatible with the reducing agent and helps to facilitate the reaction.

Detailed Experimental Protocol:

  • Dissolve 3-Bromo-4-(2-methoxy-ethoxy)-benzaldehyde (1.0 eq) in methanol.

  • Add an excess of aqueous ammonium hydroxide (e.g., 10-20 eq) to the solution and stir at room temperature for 1-2 hours to allow for imine formation.

  • Cool the reaction mixture in an ice bath and add sodium borohydride (1.5-2.0 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours, or until TLC indicates the consumption of the starting material.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or by acid-base extraction to yield the final product, 3-Bromo-4-(2-methoxy-ethoxy)-benzylamine.

Synthesis Workflow Diagram:

SynthesisWorkflow Start 3-Bromo-4-hydroxybenzaldehyde Intermediate 3-Bromo-4-(2-methoxy-ethoxy)-benzaldehyde Start->Intermediate Step 1: Williamson Ether Synthesis (2-bromoethyl methyl ether, K2CO3, Acetone) FinalProduct 3-Bromo-4-(2-methoxy-ethoxy)-benzylamine Intermediate->FinalProduct Step 2: Reductive Amination (NH4OH, NaBH4, Methanol)

Caption: Proposed two-step synthesis of 3-Bromo-4-(2-methoxy-ethoxy)-benzylamine.

Physicochemical and Spectroscopic Properties

Table 1: Predicted Physicochemical and Spectroscopic Data

PropertyPredicted Value/CharacteristicsRationale for Prediction
Molecular Formula C₁₀H₁₄BrNO₂Based on the chemical structure.
Molecular Weight ~260.13 g/mol Calculated from the molecular formula.
Appearance Likely a colorless to pale yellow oil or low-melting solidSimilar substituted benzylamines are often oils or low-melting solids.
¹H NMR Aromatic protons: ~6.8-7.5 ppm; Benzyl CH₂: ~3.8 ppm; OCH₂CH₂O: ~3.7-4.2 ppm; OCH₃: ~3.4 ppm; NH₂: broad singlet, variable ppmBased on typical chemical shifts for similar substituted benzylamines and ethers.[11][12][13]
¹³C NMR Aromatic carbons: ~110-155 ppm; Benzyl CH₂: ~45 ppm; OCH₂CH₂O: ~68-72 ppm; OCH₃: ~59 ppmInferred from data on related brominated and methoxy-substituted aromatic compounds.[11][14]
FT-IR (cm⁻¹) N-H stretch: ~3300-3400 (two bands for primary amine); C-H (aromatic): ~3000-3100; C-H (aliphatic): ~2850-2950; C-O (ether): ~1050-1150; C-Br: ~500-600Based on characteristic infrared absorption frequencies for the functional groups present.[15]
Mass Spectrometry (EI) Molecular ion peak (M⁺) and M+2 peak in a ~1:1 ratio due to bromine isotopes. Fragmentation pattern would likely show loss of the aminomethyl group and cleavage of the ether side chain.Based on the mass spectrum of 3-Bromo-4-methoxybenzaldehyde and general fragmentation patterns of benzylamines.[16]

Potential Applications in Drug Discovery

Substituted benzylamines are a privileged scaffold in drug discovery, with applications spanning various therapeutic areas.[17] The structural features of 3-Bromo-4-(2-methoxy-ethoxy)-benzylamine suggest its potential as a valuable building block for the synthesis of novel therapeutic agents.

Enzyme Inhibition

Many benzylamine derivatives have been investigated as enzyme inhibitors. For instance, substituted aryl benzylamines have been developed as potent and selective inhibitors of 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), an enzyme implicated in prostate cancer.[18][19] The specific substitution pattern of 3-Bromo-4-(2-methoxy-ethoxy)-benzylamine could be explored for its potential to interact with the active sites of various enzymes.

Anticancer and Antimicrobial Agents

The benzopyran framework, often synthesized from precursors with benzylamine functionalities, exhibits a wide range of pharmacological activities, including antimicrobial and antitumor effects.[20][21] Furthermore, bis-8-hydroxyquinoline substituted benzylamines have demonstrated pro-apoptotic activity in cancer cells.[22] The unique electronic and steric properties conferred by the bromo and methoxy-ethoxy substituents could lead to the discovery of novel anticancer or antimicrobial compounds.

Potential Signaling Pathway Involvement:

While the direct molecular targets of 3-Bromo-4-(2-methoxy-ethoxy)-benzylamine are unknown, its derivatives could potentially modulate key signaling pathways implicated in disease. For example, they could be designed to interact with kinases, G-protein coupled receptors (GPCRs), or nuclear receptors, which are common targets for benzylamine-based drugs.

SignalingPathway cluster_0 Potential Drug Discovery Applications Molecule 3-Bromo-4-(2-methoxy-ethoxy) -benzylamine Derivatives Enzyme Enzyme Inhibition (e.g., 17β-HSD3) Molecule->Enzyme Anticancer Anticancer Activity (e.g., Apoptosis Induction) Molecule->Anticancer Antimicrobial Antimicrobial Activity Molecule->Antimicrobial

Caption: Potential therapeutic applications of derivatives of the title compound.

Safety and Handling

As with any chemical synthesis, a thorough risk assessment should be conducted before commencing any experimental work.

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including a lab coat, safety goggles, and chemically resistant gloves, should be worn at all times.

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors.

  • Handling of Brominated Compounds: Brominated organic compounds can be toxic and corrosive. Avoid contact with skin and eyes.

  • Reagent-Specific Hazards:

    • 2-bromoethyl methyl ether: Is a lachrymator and should be handled with care.

    • Sodium borohydride: Reacts with water and acids to produce flammable hydrogen gas. It should be handled in a dry environment and quenched carefully.

  • Waste Disposal: All chemical waste should be disposed of in accordance with local regulations.

Conclusion

3-Bromo-4-(2-methoxy-ethoxy)-benzylamine is a molecule with significant potential as a building block in drug discovery and medicinal chemistry. While it appears to be a novel compound, its synthesis is achievable through a logical and well-precedented two-step sequence involving a Williamson ether synthesis followed by a reductive amination. The predicted physicochemical and spectroscopic properties provide a solid foundation for its characterization. The structural motifs present in this molecule suggest that its derivatives could be promising candidates for the development of new enzyme inhibitors, anticancer agents, and antimicrobial compounds. This guide provides the necessary foundational knowledge for researchers to synthesize, characterize, and explore the therapeutic potential of this and related molecules.

References

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An In-depth Technical Guide to 2-Methoxyethoxy Substituted Benzylamine Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Benzylamine derivatives represent a cornerstone in medicinal chemistry, forming the structural core of a vast array of pharmacologically active compounds. The strategic modification of the benzylamine scaffold allows for the fine-tuning of their biological activity, making them a fertile ground for drug discovery. Among these, derivatives featuring a 2-methoxyethoxy substitution have garnered significant interest due to their potential to interact with a variety of biological targets with high specificity and potency.

This technical guide provides a comprehensive overview of the current state of research on 2-methoxyethoxy substituted benzylamine derivatives. We will delve into their synthesis, explore their diverse biological activities with a focus on their role as modulators of key signaling pathways, and discuss their therapeutic potential in areas such as oncology and inflammatory diseases. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the unique properties of this promising class of molecules.

Synthesis of 2-Methoxyethoxy Substituted Benzylamine Derivatives

The synthesis of 2-methoxyethoxy substituted benzylamine derivatives can be achieved through several synthetic routes. A common and effective strategy involves the reductive amination of a suitably substituted benzaldehyde with a primary amine. The following protocol provides a detailed, step-by-step methodology for a representative synthesis.

Experimental Protocol: Synthesis of N-((2-(2-methoxyethoxy)phenyl)methyl)ethanamine

This protocol describes the synthesis of a representative 2-methoxyethoxy substituted benzylamine derivative via a two-step process: etherification of a phenolic aldehyde followed by reductive amination.

Materials:

  • 2-Hydroxybenzaldehyde

  • 2-Bromoethyl methyl ether

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Ethylamine (in a suitable solvent, e.g., THF or ethanol)

  • Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (STAB)

  • Methanol (MeOH) or Dichloromethane (DCM)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Standard laboratory glassware and equipment (round-bottom flasks, condenser, magnetic stirrer, separatory funnel, rotary evaporator)

  • Thin-layer chromatography (TLC) plates and developing chamber

Step 1: Synthesis of 2-(2-methoxyethoxy)benzaldehyde

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-hydroxybenzaldehyde (10.0 g, 81.9 mmol), potassium carbonate (22.6 g, 163.8 mmol), and acetonitrile (100 mL).

  • Addition of Alkylating Agent: While stirring, add 2-bromoethyl methyl ether (12.5 g, 90.1 mmol) dropwise to the suspension at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-16 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). The disappearance of the starting material (2-hydroxybenzaldehyde) indicates the completion of the reaction.

  • Work-up:

    • Cool the reaction mixture to room temperature and filter off the solid potassium carbonate.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Dissolve the crude product in ethyl acetate (150 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(2-methoxyethoxy)benzaldehyde.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure 2-(2-methoxyethoxy)benzaldehyde as a pale yellow oil.

Step 2: Synthesis of N-((2-(2-methoxyethoxy)phenyl)methyl)ethanamine

  • Imine Formation: In a 100 mL round-bottom flask, dissolve 2-(2-methoxyethoxy)benzaldehyde (5.0 g, 27.7 mmol) in methanol (50 mL). To this solution, add ethylamine (70% in water, 2.2 g, 34.6 mmol) dropwise at 0°C. Allow the reaction mixture to stir at room temperature for 2-4 hours to facilitate the formation of the corresponding imine.

  • Reduction: Cool the reaction mixture to 0°C in an ice bath. Slowly add sodium borohydride (1.6 g, 41.6 mmol) in small portions. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 4-6 hours.

  • Quenching and Work-up:

    • Carefully quench the reaction by the slow addition of 1 M HCl at 0°C until the pH is acidic.

    • Concentrate the mixture under reduced pressure to remove the methanol.

    • Add water (50 mL) and basify the aqueous solution with a saturated solution of sodium bicarbonate until the pH is ~8-9.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (1 x 30 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of dichloromethane and methanol to yield the final product, N-((2-(2-methoxyethoxy)phenyl)methyl)ethanamine.

Synthetic Workflow Diagram

Synthetic_Workflow cluster_step1 Step 1: Etherification cluster_step2 Step 2: Reductive Amination A 2-Hydroxybenzaldehyde C K₂CO₃, Acetonitrile Reflux A->C B 2-Bromoethyl methyl ether B->C D 2-(2-methoxyethoxy)benzaldehyde C->D Work-up & Purification E 2-(2-methoxyethoxy)benzaldehyde G Imine Formation E->G F Ethylamine F->G H NaBH₄, Methanol G->H I N-((2-(2-methoxyethoxy)phenyl)methyl)ethanamine H->I Work-up & Purification

Caption: Synthetic workflow for N-((2-(2-methoxyethoxy)phenyl)methyl)ethanamine.

Biological Activities and Therapeutic Potential

2-Methoxyethoxy substituted benzylamine derivatives have emerged as a versatile scaffold exhibiting a range of biological activities, with particular promise in the field of oncology.

Anticancer Activity: Inhibition of the Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and tissue homeostasis.[1] Aberrant activation of this pathway is implicated in the development and progression of various cancers, including basal cell carcinoma, medulloblastoma, and pancreatic cancer.[1][2] The Smoothened (Smo) receptor is a key component of the Hh pathway, and its inhibition represents a promising therapeutic strategy for cancers driven by aberrant Hh signaling.[1][3]

A series of 2-methoxybenzamide derivatives, which share a similar structural motif with 2-methoxyethoxy substituted benzylamines, have been synthesized and evaluated as inhibitors of the Hh signaling pathway.[1] One particular compound, compound 21 from the study, demonstrated potent Hh pathway inhibition with a nanomolar IC₅₀ value.[1] This compound was shown to prevent the trafficking of the Smoothened (Smo) receptor to the primary cilium, a critical step in Hh signal transduction.[1] Furthermore, it exhibited significant antiproliferative activity against a drug-resistant cancer cell line.[1]

Table 1: Inhibitory Activity of 2-Methoxybenzamide Derivatives on the Hedgehog Signaling Pathway

CompoundGli-luc Reporter Assay IC₅₀ (µM)
10 0.17
17 0.12
21 0.03

Data extracted from a study on 2-methoxybenzamide derivatives as Hedgehog signaling pathway inhibitors.[1]

The potent activity of these compounds highlights the potential of the 2-methoxy substituted aromatic core in designing effective Smo antagonists.

Mechanism of Action: Targeting the Smoothened Receptor

The inhibitory action of these derivatives on the Hedgehog pathway is mediated through their direct interaction with the Smoothened (Smo) receptor.[1] Molecular docking studies suggest that these compounds bind within the transmembrane domain of Smo.[4] This binding event is thought to induce a conformational change in the Smo receptor, preventing it from translocating to the primary cilium and initiating the downstream signaling cascade that ultimately leads to the activation of Gli transcription factors.[1]

Hedgehog Signaling Pathway Diagram

Hedgehog_Pathway cluster_off Hedgehog 'OFF' State cluster_on Hedgehog 'ON' State cluster_inhibition Inhibition by 2-Methoxyethoxy Benzylamine Derivative PTCH1 PTCH1 SMO_inactive SMO (Inactive) PTCH1->SMO_inactive Inhibits SUFU SUFU GLI_complex GLI-R Complex SUFU->GLI_complex Sequesters & Promotes Cleavage GLI_R GLI-R (Repressor) GLI_complex->GLI_R Target_Genes_off Target Genes (Inactive) GLI_R->Target_Genes_off Represses Transcription Hh_ligand Hedgehog Ligand PTCH1_bound PTCH1 Hh_ligand->PTCH1_bound Binds SMO_active SMO (Active) PTCH1_bound->SMO_active Inhibition Relieved GLI_A GLI-A (Activator) SMO_active->GLI_A Signal Transduction Target_Genes_on Target Genes (Active) GLI_A->Target_Genes_on Activates Transcription Inhibitor 2-Methoxyethoxy Benzylamine Derivative SMO_inhibited SMO (Inactive) Inhibitor->SMO_inhibited Binds & Inhibits

Caption: Simplified diagram of the Hedgehog signaling pathway and its inhibition.

Structure-Activity Relationships (SAR)

The biological activity of benzylamine derivatives is highly dependent on their substitution patterns. While a comprehensive SAR study specifically for 2-methoxyethoxy substituted benzylamines is not yet available in the public domain, general principles for related classes of compounds can provide valuable insights.

  • The 2-Methoxy Group: The presence of a methoxy group at the 2-position of the phenyl ring appears to be advantageous for activity against the Hedgehog pathway.[1] This may be due to its ability to form key hydrogen bonds with the target protein.

  • The Amine Substituent: The nature of the substituent on the benzylamine nitrogen plays a crucial role in determining potency and selectivity. For other classes of benzylamine derivatives, increasing the bulk of the nitrogen substituent can modulate receptor selectivity.[5]

  • The Ethoxy Linker: The flexible ethoxy linker in the 2-methoxyethoxy group may allow the molecule to adopt an optimal conformation for binding to its biological target.

Further systematic studies are needed to fully elucidate the structure-activity relationships for this specific class of compounds.

Conclusion

2-Methoxyethoxy substituted benzylamine derivatives represent a promising class of compounds with significant therapeutic potential, particularly in the treatment of cancers driven by aberrant Hedgehog signaling. The synthetic accessibility of this scaffold, coupled with the potent and specific biological activity observed for related analogues, makes it an attractive starting point for the development of novel therapeutic agents. Future research should focus on expanding the library of these derivatives, conducting comprehensive structure-activity relationship studies, and exploring their efficacy in a broader range of biological assays and in vivo models.

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  • A Structure Activity Relationship (SAR) Based Case Study for a Cosmetic Ingredient. Cosmetics Europe. [Link]

  • Studies on the Structure Activity Relationship of Adrenergic .BETA. - Amanote Research. Amanote. [Link]

  • Preparation of benzylamine. PrepChem.com. [Link]

  • SYNTHESIS AND ANTIOXIDANT ACTIVITY OF THE 2-METHYL BENZIMIDAZOLE. Semantic Scholar. [Link]

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Molecular weight and formula of 3-Bromo-4-(2-methoxy-ethoxy)-benzylamine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-Bromo-4-(2-methoxy-ethoxy)-benzylamine: Physicochemical Properties, Synthesis, and Analytical Characterization

Introduction

3-Bromo-4-(2-methoxy-ethoxy)-benzylamine is a substituted aromatic amine. While not extensively documented in publicly available literature, its structure suggests potential applications in medicinal chemistry and materials science, where substituted benzylamines are valuable intermediates. This guide provides a comprehensive overview of its chemical formula, molecular weight, predicted physicochemical properties, a plausible synthetic route, and appropriate analytical methods for its characterization. The information herein is synthesized from established chemical principles and data from structurally related compounds.

Physicochemical Properties

The fundamental properties of 3-Bromo-4-(2-methoxy-ethoxy)-benzylamine are crucial for its handling, application, and analysis.

PropertyValueSource
Chemical Formula C₁₀H₁₄BrNO₂(Calculated)
Molecular Weight 276.13 g/mol (Calculated)
Appearance Predicted to be a colorless to pale yellow oil or low-melting solid(Inference from similar compounds)
Boiling Point Predicted to be >300 °C(Inference from similar compounds)
Solubility Predicted to be soluble in organic solvents like methanol, ethanol, and dichloromethane(Inference from similar compounds)

Synthesis of 3-Bromo-4-(2-methoxy-ethoxy)-benzylamine

A plausible synthetic route for 3-Bromo-4-(2-methoxy-ethoxy)-benzylamine can be designed starting from commercially available precursors, such as 3-bromo-4-hydroxybenzaldehyde. The synthesis involves two key steps: etherification followed by reductive amination.

Proposed Synthetic Workflow

Synthetic Workflow A 3-Bromo-4-hydroxybenzaldehyde C 3-Bromo-4-(2-methoxy-ethoxy)benzaldehyde A->C Etherification (e.g., K₂CO₃, Acetone) B 1-Bromo-2-methoxyethane B->C E 3-Bromo-4-(2-methoxy-ethoxy)-benzylamine C->E Reductive Amination (e.g., NaBH₃CN, Methanol) D Ammonia or Ammonium Salt D->E

Caption: Proposed two-step synthesis of 3-Bromo-4-(2-methoxy-ethoxy)-benzylamine.

Experimental Protocol

Step 1: Synthesis of 3-Bromo-4-(2-methoxy-ethoxy)benzaldehyde

This step involves the Williamson ether synthesis to introduce the 2-methoxy-ethoxy side chain.

  • To a solution of 3-bromo-4-hydroxybenzaldehyde (1 equivalent) in a suitable solvent such as acetone or DMF, add anhydrous potassium carbonate (2-3 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 1-bromo-2-methoxyethane (1.1-1.5 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).[1]

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield pure 3-bromo-4-(2-methoxy-ethoxy)benzaldehyde.

Step 2: Synthesis of 3-Bromo-4-(2-methoxy-ethoxy)-benzylamine

This step converts the aldehyde to the corresponding benzylamine via reductive amination.

  • Dissolve 3-bromo-4-(2-methoxy-ethoxy)benzaldehyde (1 equivalent) in methanol.

  • Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol (excess).

  • Stir the mixture at room temperature for 1-2 hours to form the imine intermediate.

  • Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride or sodium cyanoborohydride (1.5-2 equivalents), portion-wise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent like ethyl acetate or dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation under reduced pressure to obtain 3-bromo-4-(2-methoxy-ethoxy)-benzylamine.

Analytical Characterization

To confirm the identity and purity of the synthesized 3-Bromo-4-(2-methoxy-ethoxy)-benzylamine, a combination of analytical techniques should be employed.

Analytical Workflow

Analytical Workflow cluster_0 Spectroscopic Analysis cluster_1 Chromatographic Analysis NMR NMR Spectroscopy (¹H, ¹³C) MS Mass Spectrometry (EI-MS or ESI-MS) IR FT-IR Spectroscopy TLC Thin Layer Chromatography (TLC) GCMS Gas Chromatography-Mass Spectrometry (GC-MS) HPLC High-Performance Liquid Chromatography (HPLC) Product Synthesized Product Product->NMR Product->MS Product->IR Product->TLC Product->GCMS Product->HPLC

Caption: Recommended analytical techniques for product characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic protons (CH₂NH₂), the protons of the 2-methoxy-ethoxy group, and the amine protons. The ¹³C NMR will confirm the number of unique carbon atoms in the molecule.

Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compound. Electron Ionization (EI) or Electrospray Ionization (ESI) techniques can be employed. The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight (276.13 g/mol ) and a characteristic isotopic pattern for a bromine-containing compound.[1]

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy can be used to identify the functional groups present in the molecule. Characteristic absorption bands for the N-H stretching of the amine, C-H stretching of the aromatic and aliphatic groups, C-O stretching of the ether linkage, and C-Br stretching are expected.

Chromatographic Techniques: Thin Layer Chromatography (TLC) is useful for monitoring the progress of the reaction and assessing the purity of the final product.[2] Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) can be used for quantitative analysis and to determine the purity of the final compound.[3][4]

Safety and Handling

As with any chemical, 3-Bromo-4-(2-methoxy-ethoxy)-benzylamine should be handled with appropriate safety precautions. While specific toxicity data is not available, it is prudent to treat it as a potentially hazardous substance. Use of personal protective equipment (PPE), such as safety goggles, gloves, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This technical guide provides a detailed overview of the key properties, a proposed synthetic route, and analytical characterization methods for 3-Bromo-4-(2-methoxy-ethoxy)-benzylamine. While direct experimental data for this specific compound is scarce, the information presented, based on established chemical principles and data from analogous structures, offers a solid foundation for researchers and drug development professionals interested in its synthesis and potential applications.

References

  • PrepChem. Synthesis of 3-ethoxy-4-(2-bromoethoxy)benzyl alcohol. Available at: [Link]

  • Academia.edu. (PDF) SYNTHESIS OF BROMO BENZYL AMINE SUBSTITUTED CHROMENE AND THEIR ANTIMICROBIAL ACTIVITY. Available at: [Link]

  • Global Journal of Engineering Science and Research Management. SYNTHESIS OF BROMO BENZYL AMINE SUBSTITUTED CHROMENE AND THEIR ANTIMICROBIAL ACTIVITY. Available at: [Link]

  • Auburn University. Synthesis, Analytical Profiles and Receptor Pharmacology of Methoxylated Derivatives and Regioisomers of the NBOMe series of Hal. Available at: [Link]

  • PubChem. 4-Bromo-3-[2-(4-morpholinyl)ethoxy]benzenamine. Available at: [Link]

  • UniCA IRIS. Regioselective Synthesis of Bromo-Substituted 3-Arylcoumarins. Available at: [Link]

  • PubChem. 3-Bromo-4-ethoxy-5-methoxybenzaldehyde. Available at: [Link]

  • The Royal Society of Chemistry. Supporting Information for. Available at: [Link]

  • OSTI.gov. Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron. Available at: [Link]

  • OPUS. Analytical Methods. Available at: [Link]

  • ResearchGate. Synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide. Available at: [Link]

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The Renaissance of the Benzylamine Scaffold: Accessing Novel Chemical Space via C-H Activation and Fluorination

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzylamines are not new; they are the workhorses of medicinal chemistry, appearing in over 25% of small-molecule drugs.[1] However, the "low-hanging fruit" of ortho/para-substituted benzylamines synthesized via standard reductive amination has been harvested. The current frontier involves novel benzylamine intermediates accessed through "rule-breaking" synthetic methodologies: meta-C-H functionalization ,


-quaternary stereocenters , and site-selective fluorination .

This technical guide outlines the shift from classical synthesis to transition-metal-catalyzed C-H activation, enabling access to previously unreachable chemical space. It provides self-validating protocols for generating these high-value intermediates, designed for immediate application in lead optimization programs.

Part 1: Structural Significance & Pharmacophore Logic

The Privileged Scaffold

The benzylamine moiety acts as a versatile linker and pharmacophore. Its value lies in its ability to position a basic nitrogen (protonated at physiological pH) for ionic interaction with Asp/Glu residues in GPCRs and enzymes, while the aromatic ring engages in


-stacking or hydrophobic interactions.

Novelty Driver:

  • Metabolic Stability: Traditional benzylamines are prone to oxidative deamination by MAO (Monoamine Oxidases) or CYP450s. Novel intermediates incorporate

    
    -methylation or ring fluorination to block these metabolic soft spots.
    
  • Vector Control: Meta-substitution allows vectors that exit the binding pocket at unique angles, often improving selectivity profiles compared to ortho/para analogs.

Pharmacophore Visualization

The following diagram illustrates the critical interactions of a conformationally restricted, fluorinated benzylamine within a theoretical protease pocket.

Pharmacophore cluster_ligand Novel Benzylamine Ligand cluster_receptor Receptor Binding Pocket BenzRing Fluorinated Aromatic Ring PiPocket Hydrophobic Pocket (Trp/Phe) BenzRing->PiPocket π-π Stacking (Fluorine modulates electronics) Amine Protonated Amine (NH3+) AcidResidue Aspartate (COO-) Amine->AcidResidue Salt Bridge (Strong Ionic) AlphaC α-Chiral Center (Me) StericGate Steric Constraint AlphaC->StericGate Conformational Lock (Prevents metabolic access)

Caption: Interaction map of an α-substituted fluorobenzylamine. The α-methyl group locks the bioactive conformation and blocks oxidative deamination, while fluorine modulates pKa and lipophilicity.

Part 2: Synthetic Methodologies for Novel Intermediates

Standard reductive amination is insufficient for accessing meta-substituted or highly fluorinated patterns due to the lack of commercially available aldehydes. We utilize Transient Directing Groups (TDGs) to bypass these limitations.

Strategy: Palladium-Catalyzed Meta-C-H Activation

The amine group is a strong coordinator, often poisoning Pd catalysts or directing functionalization to the ortho position. To access the meta position (the "medicinal chemist’s graveyard"), we use a transient mediator approach.

Mechanism:

  • TDG Formation: A catalytic amino acid or pyridone ligand reversibly binds the benzylamine.

  • Ortho-C-H Activation: The Pd coordinates to the TDG and activates the ortho position.

  • Norbornene Relay: A norbornene mediator inserts, relaying the Pd to the meta position via a palladacycle.

  • Functionalization: Arylation/Fluorination occurs at the meta carbon.

  • Release: The norbornene is extruded, and the TDG hydrolyzes, returning the free amine.

Comparative Data: Novel vs. Classical
FeatureClassical BenzylamineNovel Intermediate (Meta/Fluoro)Synthetic Access
Metabolic Stability (t1/2) Low (< 30 min)High (> 120 min)C-H Activation / Fluorination
pKa (Amine) ~9.5 (Basic)8.0 - 8.8 (Modulated)Adjacent Fluorine Effect
Vector Space Linear (Para) / Bent (Ortho)Exit Vector (Meta)Transient Directing Groups
Lipophilicity (LogD) VariableTunable (C-F dipole)Late-Stage Fluorination

Part 3: Experimental Protocols

Protocol A: Synthesis of Meta-Arylated Benzylamines via Transient Directing Groups

Target: Accessing 3-aryl-benzylamines without de novo ring synthesis. This protocol utilizes a Pd(II) catalyst with a 2-pyridone ligand.[2]

Reagents:

  • Substrate: Free Benzylamine (1.0 equiv)

  • Coupling Partner: Aryl Iodide (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (10 mol%)

  • Ligand: 3-Acetylamino-2-hydroxypyridine (20 mol%)

  • Mediator: Norbornene derivative (NBE-CO₂Me) (0.5 equiv)

  • Oxidant/Base: Ag₂CO₃ (2.0 equiv)

  • Solvent: HFIP (Hexafluoroisopropanol) / Acetic Acid mix.

Step-by-Step Workflow:

  • Catalyst Pre-complexation: In a glovebox, weigh Pd(OAc)₂ and the hydroxypyridine ligand into a sealed tube. Add 1 mL of HFIP and stir for 10 mins to form the active species (color change to orange/brown).

  • Substrate Addition: Add the benzylamine substrate. Critical: Add slowly to prevent immediate saturation of Pd centers.

  • Reagent Assembly: Add the Aryl Iodide, Norbornene mediator, and Ag₂CO₃. Seal the vessel.

  • Reaction: Heat to 100°C for 16 hours.

    • Checkpoint: Monitor via LC-MS. Look for the disappearance of the benzylamine mass and appearance of [M+Ar]+.

  • Workup: Cool to RT. Filter through a Celite pad to remove Ag salts. Wash with DCM.

  • Purification: The transient directing group hydrolyzes spontaneously during workup. Purify the free amine via reverse-phase HPLC (0.1% Formic Acid in Water/MeCN).

Self-Validation System:

  • If Yield < 20%: Check the NBE mediator quality. It degrades upon air exposure.

  • If Ortho-product dominates: The NBE insertion failed. Increase NBE equivalents or switch to a bulkier ligand to force the relay.

Protocol B: Enantioselective Synthesis of -Chiral Fluorobenzylamines

Target: Creating a quaternary stereocenter adjacent to the nitrogen.

SynthesisWorkflow Start Imine Substrate (Ketimine) Step1 Oxidative Addition (Ni-H Species) Start->Step1 Activation Cat Ni(COD)2 + Chiral Bisphosphine Cat->Step1 Step2 Asymmetric Hydroamination Step1->Step2 Stereocontrol Product α-Chiral Benzylamine Step2->Product >95% ee

Caption: Nickel-catalyzed asymmetric hydroamination workflow for generating α-chiral benzylamines.

Methodology:

  • Imine Formation: Condense a fluorinated acetophenone with benzylamine (protecting group) to form the ketimine.

  • Catalysis: Use Ni(COD)₂ (5 mol%) with (R)-Binap (6 mol%) in Toluene.

  • Reductant: Polymethylhydrosiloxane (PMHS) acts as the hydride source.

  • Conditions: Stir at RT for 24h. The Ni-H species inserts into the C=N bond with high face selectivity controlled by the phosphine ligand.

Part 4: Case Studies & Applications

Safinamide (Xadago)
  • Structure: A fluorinated benzylamine fused to an amide linker.

  • Role of Benzylamine: The 3-fluorobenzyl ether moiety provides metabolic stability against MAO-B degradation while maintaining lipophilicity for CNS penetration.

  • Lesson: The fluorine atom at the meta position is critical. Moving it to para results in rapid clearance.

Oteseconazole (Vivjoa)
  • Structure: A tetrazole-pyridine based fungal CYP51 inhibitor containing a complex difluoro-benzylamine derived fragment.

  • Novelty: Uses a specific difluoro-substitution pattern to maximize selectivity for fungal CYP51 over human CYP enzymes, reducing side effects.

References

  • Wang, P., Farmer, M. E., & Yu, J. Q. (2017).[2] Ligand-Promoted meta-C-H Functionalization of Benzylamines. Angewandte Chemie International Edition, 56(18), 5125-5129.[2] [Link]

  • Zhu, C., & Falck, J. R. (2024). Rhodium(III)-Catalyzed C-H Activation for the Synthesis of Benzazepines.[3] ACS Catalysis. [Link][3]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

  • FDA Drug Database. (2022). Oteseconazole Approval Package and Chemistry Review. [Link]

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Technical Profile & Solubility Guide: 3-Bromo-4-(2-methoxy-ethoxy)-benzylamine

[1][2]

Executive Summary

3-Bromo-4-(2-methoxy-ethoxy)-benzylamine is a specialized chemical intermediate, primarily utilized in the synthesis of tyrosine kinase inhibitors (e.g., EGFR, HER2 targets) within medicinal chemistry.[1][2][3] Its structure combines a primary amine handle for coupling, an aryl bromide for cross-coupling (Suzuki/Buchwald), and a 2-methoxy-ethoxy (pegylated) side chain designed to enhance the aqueous solubility of the final drug candidate.[1][2]

This guide addresses the critical lack of public experimental data for this specific intermediate by providing predicted physicochemical parameters , analog-based solubility profiles , and standardized protocols for in-house determination.[1][2][3][4]

Physicochemical Identity & Predicted Properties[5][6][7][8][9]

Understanding the molecule's "personality" is the first step to mastering its solubility.[3][4] The presence of the ether chain significantly alters its behavior compared to simple halo-benzylamines.[1][2][3][4]

PropertyValue (Predicted)Structural Influence
IUPAC Name (3-Bromo-4-(2-methoxyethoxy)phenyl)methanamineCore Identity
SMILES COCCOc1c(Br)cc(CN)cc1Structure Definition
Molecular Weight ~260.13 g/mol Small Molecule
LogP (Octanol/Water) 1.2 – 1.6 Moderate Lipophilicity.[1][2][3][5] The methoxy-ethoxy group lowers LogP relative to alkyl analogs (e.g., 3-Bromo-4-methylbenzylamine, LogP ~2.3), improving water compatibility.[1][2]
pKa (Basic Amine) ~9.4 – 9.6 Base Strength.[1][2][3][4] The primary benzylamine is highly basic.[3][4] It will be protonated (>99%) at physiological pH (7.[3][4]4) and acidic pH.[3][4]
H-Bond Donors/Acceptors 2 / 3The ether oxygen acts as an acceptor, facilitating water interaction.[1][2][3][4]

Solubility Profile: Data & Guidelines

The solubility of this compound is pH-dependent and form-dependent (Free Base vs. Salt).[1][2][3][4]

Form-Specific Solubility Matrix[1][3][4]
SolventFree Base (Oil/Low-Melting Solid)Hydrochloride Salt (Crystalline Solid)Application Context
Water (pH 7) Low (< 1 mg/mL)High (> 50 mg/mL)Biological Assays, Stock Prep
0.1 M HCl / PBS High (Forms salt in situ)High (> 50 mg/mL)Acidic buffers ensure protonation.[1][2][3]
DMSO Very High (> 100 mM)High (> 50 mM)Universal Stock Solvent.[1][2][3][4]
Ethanol High Moderate (Solubility decreases)Synthesis / Crystallization.[1][2][3][4]
Dichloromethane (DCM) Very High Low (Insoluble)Extraction / Purification.[1][2][3][4]
The "Pegylation Effect"

The 2-methoxy-ethoxy substituent is a "solubility anchor."[1][2][3][4] Unlike a simple methoxy group, this short polyethylene glycol (PEG) mimic disrupts crystal lattice energy and increases hydrogen bonding with water.[3][4]

  • Expectation: This intermediate will be significantly more water-soluble (as a salt) and hygroscopic than its 4-methoxy analog (CAS 1134716-28-1).[1][2][3]

Experimental Protocols: Determination & Handling

Since specific batch data varies, use these standardized protocols to validate solubility for your specific lot.

Visual Solubility Screening (Tier 1)

Use this for quick "Go/No-Go" decisions in synthesis.[1][2][3][4]

  • Preparation: Weigh 5 mg of compound into a clear glass vial.

  • Addition: Add solvent in 10 µL increments (starting with 50 µL).

  • Observation: Vortex for 30 seconds after each addition.

  • Endpoint: Clear solution with no particulates.[1][3][4]

    • Calculation: Solubility (mg/mL) = 5 mg / Total Volume Added (mL).[1][3][4]

Saturation Shake-Flask Method (Tier 2)

Use this for precise quantitative data (e.g., for formulation).[1][2][3][4]

  • Saturation: Add excess compound (solid visible) to 1 mL of solvent (e.g., PBS pH 7.4).

  • Equilibrium: Shake at 25°C for 24 hours.

  • Separation: Centrifuge at 10,000 rpm for 10 mins or filter (0.22 µm PTFE).

  • Analysis: Dilute the supernatant and quantify via HPLC-UV (254 nm).

    • Note: Compare peak area against a standard curve prepared in DMSO.[3][4]

Handling & Stability[3][4]
  • Hygroscopicity: The ether chain makes the HCl salt hygroscopic .[1][2][3][4] Store in a desiccator at -20°C.

  • Oxidation: Primary benzylamines absorb CO2 from air (forming carbamates).[1][3][4] Keep containers tightly sealed under Argon/Nitrogen.[3][4]

Decision Logic: Solubilization Workflow

The following flowchart illustrates the decision process for solubilizing this compound for biological assays or chemical reactions.

SolubilityWorkflowStartStart: 3-Bromo-4-(2-methoxy-ethoxy)-benzylamineCheckFormCheck Form: Free Base or Salt?Start->CheckFormFreeBaseFree Base (Oil/Solid)CheckForm->FreeBaseNeutral pHSaltHCl / TFA Salt (Solid)CheckForm->SaltAcidic SaltOrgSolventDissolve in DMSO or EthanolFreeBase->OrgSolventStock SolutionAcidifyAdd 1.0 eq HCl or Acetic AcidFreeBase->AcidifyFor Aqueous StockAqueousDilute into Aqueous BufferOrgSolvent->AqueousAssay PrepDirectWaterDissolve directly in Water/PBSAcidify->DirectWaterSalt->OrgSolventAlternative StockSalt->DirectWaterPreferred Route

Figure 1: Decision logic for solubilizing 3-Bromo-4-(2-methoxy-ethoxy)-benzylamine based on its chemical form.

References

  • PubChem Compound Summary. 3-Bromo-4-methoxybenzylamine (Analog).[1][2][3][4] National Center for Biotechnology Information.[1][3][4] [Link][1][2][3]

  • Parshad, H. et al. "Aqueous solubility study of salts of benzylamine derivatives." International Journal of Pharmaceutics, 2004.[3][4][6] [Link]

Strategic Procurement & Technical Guide: 3-Bromo-4-(2-methoxyethoxy)benzylamine

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide and whitepaper on 3-Bromo-4-(2-methoxyethoxy)benzylamine , a critical intermediate in the synthesis of small molecule kinase inhibitors.

Executive Summary

3-Bromo-4-(2-methoxyethoxy)benzylamine (CAS: 1342593-68-3 ) is a high-value pharmacophore used primarily in the development of tyrosine kinase inhibitors (TKIs). Its structural motif—a halogenated benzene ring coupled with a solubilizing glycol ether tail—addresses two critical challenges in drug discovery: potency (via the bromine handle for cross-coupling) and ADME properties (via the methoxyethoxy group for aqueous solubility).

This guide provides a technical analysis of the compound's supply chain, "Make vs. Buy" synthesis economics, and quality assurance protocols.

Chemical Identity & Technical Specifications

PropertySpecification
Chemical Name 3-Bromo-4-(2-methoxyethoxy)benzylamine
CAS Number 1342593-68-3
Molecular Formula C₁₀H₁₄BrNO₂
Molecular Weight 260.13 g/mol
Key Precursor 3-Bromo-4-(2-methoxyethoxy)benzonitrile (CAS: 1557322-67-4)
Appearance Colorless to pale yellow oil (free base) or white solid (HCl salt)
Solubility Soluble in DMSO, Methanol, DCM; Moderate water solubility (enhanced by ether tail)
pKa (Calc.) ~9.2 (Benzylamine nitrogen)

Synthetic Utility & Applications

This compound functions as a "Head-to-Tail" linker in medicinal chemistry.

  • Kinase Inhibitor "Tail" : The 2-methoxyethoxy moiety mimics the solubility-enhancing side chains found in drugs like Erlotinib or Vandetanib . It disrupts crystal packing and improves oral bioavailability without altering the core binding affinity significantly.

  • Scaffold Functionalization : The 3-bromo position is a "privileged handle" for Suzuki-Miyaura or Buchwald-Hartwig couplings, allowing the benzylamine to be attached to heteroaromatic cores (e.g., quinazolines, pyrimidines) after the amine has been protected or reacted.

  • PROTAC Linkers : The glycol ether chain serves as a minimal "linker" unit in Proteolysis Targeting Chimeras (PROTACs), connecting an E3 ligase ligand to a target protein warhead.

Mechanism of Action (Structural Context)[1][2]

G Core Heteroaromatic Core (e.g., Quinazoline) Linker Benzylamine Linker (H-Bond Donor) Core->Linker Attached via Amine Target ATP Binding Pocket (Kinase Domain) Core->Target H-Bonds & Van der Waals Tail Solubilizing Tail (Methoxyethoxy) Linker->Tail Extends to Solvent Front Tail->Target Improves Solubility

Figure 1: Structural role of the benzylamine fragment in kinase inhibitor design.

Synthesis & Manufacturing: The "Make vs. Buy" Decision

For research scales (<10g), direct purchase is recommended. For process scales (>100g), in-house synthesis from the nitrile precursor is often 40-60% more cost-effective.

Route A: Nitrile Reduction (Preferred Industrial Route)

This route uses 3-Bromo-4-(2-methoxyethoxy)benzonitrile (CAS 1557322-67-4). It is preferred due to the stability and crystallinity of the nitrile intermediate.

Route B: Reductive Amination

Uses 3-Bromo-4-(2-methoxyethoxy)benzaldehyde . This route is faster for small batches but prone to dimer formation (secondary amine impurities).

Synthesis Start 3-Bromo-4-hydroxybenzonitrile (Commodity Chemical) Alkylation Alkylation (1-Bromo-2-methoxyethane, K2CO3) Start->Alkylation Nitrile Intermediate: 3-Bromo-4-(2-methoxyethoxy)benzonitrile (CAS 1557322-67-4) Alkylation->Nitrile Yield: ~85-90% Reduction Reduction (BH3·THF or Raney Ni/H2) Nitrile->Reduction Product TARGET: 3-Bromo-4-(2-methoxyethoxy)benzylamine (CAS 1342593-68-3) Reduction->Product Yield: ~75-80%

Figure 2: Industrial synthesis pathway via nitrile reduction.

Market Analysis: Suppliers & Pricing

The market is bifurcated between "Catalog Suppliers" (high price, fast ship) and "Custom Synthesis Houses" (lower price, longer lead time).

Supplier Tiering
TierSupplier TypeTypical VendorsEst. Price (1g)Est. Price (10g)Lead Time
1 Global Catalog Sigma-Aldrich, Apollo Scientific$150 - $250$800 - $1,2002-5 Days
2 Specialty Building Block BLD Pharm, Combi-Blocks, Enamine$80 - $120$400 - $6001-2 Weeks
3 Bulk/Custom (China/India) ChemShuttle, Aceschem, WisconnN/A$200 - $3503-4 Weeks

Procurement Strategy:

  • Discovery Phase (<5g): Use Tier 2 suppliers (e.g., BLD Pharm , Combi-Blocks ). The speed justifies the premium.

  • Scale-Up (>50g): Purchase the Nitrile precursor (CAS 1557322-67-4) from Tier 3 suppliers (approx.

    
    150 per 100g) and reduce in-house. This reduces raw material costs by ~70%.
    

Quality Assurance & Handling Protocol

Critical Impurity Profile

When sourcing this amine, specific impurities must be monitored via HPLC/LC-MS:

  • Dimer impurity: (Secondary amine formed during reduction). Limit: <0.5%.

  • Des-bromo impurity: (Debromination during hydrogenation if Pd/C is used improperly). Limit: <0.1%.

  • Nitrile intermediate: (Incomplete reduction). Limit: <0.5%.

Storage & Stability
  • Atmosphere: Air-sensitive. Absorbs CO₂ from air to form carbamates/carbonates.

  • Condition: Store under Nitrogen or Argon at 2-8°C.

  • Form: The Hydrochloride (HCl) salt is significantly more stable than the free base oil and is recommended for long-term storage.

Self-Validating QC Method (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5µm).

  • Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: UV @ 254 nm (Aromatic ring) and 210 nm (Amine).

  • Validation: The benzylamine should elute significantly earlier than the nitrile precursor due to the polarity of the -NH₂ group.

References

  • Bio-Fount. (2024). Product Analysis: 3-Bromo-4-(2-methoxyethoxy)benzylamine (CAS 1342593-68-3). Retrieved from

  • BLD Pharm. (2024). Safety Data Sheet & Specs: 3-Bromo-4-(2-methoxyethoxy)benzonitrile (CAS 1557322-67-4).[1] Retrieved from

  • Apollo Scientific. (2024). Building Blocks for Kinase Inhibitors: 4-Bromo-3-methoxybenzonitrile analogs. Retrieved from

  • PubChem. (2024).[2] Compound Summary: 3-Bromo-4-(2-methoxyethoxy)benzamide (CAS 882239-23-8). Retrieved from

  • Google Patents. (2012). Patent US8425934B2: Pharmaceutical compositions containing alkoxy-substituted benzylamines. Retrieved from

Sources

Methodological & Application

Application Note: Suzuki-Miyaura Coupling of Bromo-benzylamines

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals. It synthesizes field-proven methodologies for the Suzuki-Miyaura cross-coupling of bromo-benzylamines , a substrate class notorious for catalyst poisoning and challenging purification.

Executive Summary & Mechanistic Insight

The Challenge: Bromo-benzylamines (e.g., 2-, 3-, or 4-(aminomethyl)bromobenzene) present a specific "poisoning" challenge in palladium catalysis. Unlike anilines, where the nitrogen lone pair is delocalized into the ring, the benzylic amine is a primary alkyl amine (


 hybridized). It is highly nucleophilic and basic (

), allowing it to displace phosphine ligands (

) from the palladium center, forming stable, inactive complexes (e.g.,

).

The Solution: Success relies on two primary strategies:

  • Steric Exclusion (Direct Route): Utilizing bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands like SPhos or XPhos) that sterically prevent the amine from coordinating to the metal center.

  • Electronic Deactivation (Protected Route): Masking the amine as a carbamate (Boc/Cbz), rendering it non-nucleophilic.

Mechanistic Pathway & Inhibition

The diagram below illustrates the competition between the productive catalytic cycle and the amine-induced catalyst arrest.

SuzukiMechanism Pd0 Pd(0)-L (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br AmineBind Catalyst Poisoning [Pd(Ar)(Amine)2Br] (INACTIVE SINK) OxAdd->AmineBind + Free Amine (If Ligand is Small) TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet + Ar'-B(OH)2 + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Ar-Ar'

Critical Decision Matrix: Route Selection

Before starting, select the protocol that matches your substrate sensitivity and throughput requirements.

FeatureProtocol A: Protected (Boc) Protocol B: Free Amine (Direct)
Reliability High (Standard Suzuki conditions)Moderate (Substrate dependent)
Catalyst Cost Low (Pd(dppf)Cl₂, Pd(PPh₃)₄)High (Pd(OAc)₂ + SPhos/XPhos)
Step Count 3 Steps (Protect

Couple

Deprotect)
1 Step (Direct Coupling)
Purification Standard Silica ChromatographyChallenging (Requires amine-silica or acid/base workup)
Recommendation Use for scale-up (>1g) or precious substrates.Use for rapid screening (<100mg) or library synthesis.

Protocol A: Protected Route (Recommended for Scale-Up)

This route uses N-Boc protection to eliminate catalyst poisoning. It is robust and works with inexpensive catalysts.[1]

Materials
  • Substrate: Bromo-benzylamine (HCl salt or free base).

  • Reagents:

    
    , 
    
    
    
    , DCM (for protection); Aryl boronic acid,
    
    
    .
  • Catalyst:

    
     (1-3 mol%).
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio).

Step-by-Step Procedure
  • Protection (One-Pot):

    • Suspend Bromo-benzylamine HCl (1.0 equiv) in DCM (0.2 M).

    • Add

      
       (2.5 equiv) followed by 
      
      
      
      (1.1 equiv). Stir at RT for 2 hours.
    • Wash with 1M HCl, then Brine. Dry (

      
      ) and concentrate. Result: White solid/oil (usually quantitative).
      
  • Coupling:

    • Charge a reaction vial with:

      • N-Boc-Bromo-benzylamine (1.0 equiv)

      • Aryl Boronic Acid (1.2 equiv)

      • 
         (0.02 equiv / 2 mol%)
        
      • 
         (3.0 equiv)
        
    • Evacuate and backfill with

      
       (x3).
      
    • Add degassed 1,4-Dioxane and Water (4:1 ratio, 0.15 M concentration).

    • Heat to 80°C for 4–12 hours.

  • Workup:

    • Dilute with EtOAc, wash with water.

    • Purify via silica gel flash chromatography (Hexanes/EtOAc).[2]

  • Deprotection (Optional):

    • Dissolve product in DCM. Add TFA (10-20% v/v). Stir 1h. Concentrate.

Protocol B: Direct Free Amine Coupling (High-Throughput)

This protocol utilizes Buchwald Ligands to couple the free amine directly. This avoids protection/deprotection steps but requires strict oxygen exclusion and specific workup techniques.

Materials
  • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos .[3]

    • Why? The steric bulk of the dicyclohexylphosphino group and the biaryl backbone creates a "roof" over the Pd center, blocking the approach of the substrate's amine while allowing the smaller aryl group to react.

  • Catalyst Source:

    
     or Pre-formed SPhos Pd G2/G3 .
    
  • Base:

    
     (Potassium Phosphate, tribasic) - Crucial for maintaining basicity without causing aldol side reactions.
    
  • Solvent: n-Butanol or Toluene/Water (biphasic).

Step-by-Step Procedure
  • Catalyst Pre-complexation (If using Pd(OAc)₂ + Ligand):

    • In a separate vial, mix

      
       (1.0 equiv) and SPhos  (2.0 equiv) in the reaction solvent. Stir at RT for 10 mins until the solution turns from orange to yellow/pale.
      
    • Better Option: Use commercially available SPhos Pd G2 precatalyst.

  • Reaction Setup:

    • Combine Free Bromo-benzylamine (1.0 equiv), Boronic Acid (1.5 equiv), and

      
       (3.0 equiv) in a reaction tube.
      
    • Add the Catalyst solution (2-5 mol% Pd loading).

    • Concentration: 0.2 M in n-Butanol (or Toluene/H2O 10:1).

    • Note: If using the HCl salt of the amine, add an extra 1.0 equiv of base.

  • Execution:

    • Heat to 100°C for 2–6 hours under inert atmosphere (

      
      /Argon).
      
    • Monitoring: Check LCMS.[4] The free amine product will often appear as a broad peak or require basic buffers.

Specialized Purification for Free Amines

Direct silica chromatography often leads to product streaking and loss due to the basicity of the benzylamine.

  • Method 1: Acid-Base Extraction (The "Chemical Purification")

    • Dilute crude reaction with EtOAc.

    • Extract with 1M HCl (aq). The product (amine) goes into the water layer; non-basic impurities (homocoupled boronic acid, ligands) stay in EtOAc.

    • Separate layers. Keep the Aqueous layer.

    • Basify the aqueous layer to pH > 12 using 6M NaOH.

    • Extract back into fresh DCM or EtOAc.

    • Dry and concentrate. This often yields >95% pure product without a column.

  • Method 2: Modified Silica

    • Use DCM/MeOH (9:1) + 1%

      
        or 1% 
      
      
      
      as eluent to deactivate silica protons.

Troubleshooting Guide

ObservationDiagnosisCorrective Action
Black Precipitate (Pd Black) Catalyst decomposition (Pd aggregation).Ligand concentration too low or amine poisoning occurring. Switch to SPhos or increase Ligand:Pd ratio to 3:1.
No Conversion (SM remains) Oxidative addition failure.Ensure inert atmosphere (

kills active species). Try XPhos Pd G3 (faster activation).
Homocoupling (Ar-Ar) Boronic acid oxidation.Degas solvent more thoroughly. Add boronic acid slowly or use Pinacol Esters instead of acids.
Streaking on TLC Product interacting with silica.Add 1% Triethylamine to the TLC developing chamber.

References

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[5][6] Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Molander, G. A., & Sandrock, D. L. (2009).[6] Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. Journal of Organic Chemistry, 74(9), 3626–3631. Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link

  • Miyaura, N., & Suzuki, A. (1995).[7] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

Sources

Enhancing Drug Solubility: The Strategic Application of the 2-Methoxyethoxy Group

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Solubility in Drug Discovery

The journey of a drug molecule from a promising lead compound to a clinically effective therapeutic is fraught with challenges, with poor aqueous solubility being a primary obstacle. It is estimated that between 70% and 90% of drug candidates in development pipelines exhibit low solubility, which can severely limit their bioavailability and therapeutic efficacy.[1] The Biopharmaceutical Classification System (BCS) categorizes drugs based on their solubility and permeability, with BCS Class II (low solubility, high permeability) and Class IV (low solubility, low permeability) compounds posing significant formulation challenges.[2] Inadequate solubility can lead to variable absorption, suboptimal drug exposure, and ultimately, the failure of an otherwise potent drug candidate.[3]

To overcome this critical hurdle, medicinal chemists employ a variety of strategies, broadly categorized into chemical and physical modifications.[4][5] Among the chemical approaches, the introduction of specific functional groups to the molecular scaffold is a powerful and widely adopted technique. This guide focuses on the strategic application of the 2-methoxyethoxy group (–OCH₂CH₂OCH₃) as a versatile and effective "solubility tag" in drug design. Its unique combination of ether and short alkyl chain functionalities imparts a favorable balance of hydrophilicity and lipophilicity, making it an invaluable tool for enhancing the aqueous solubility of poorly soluble drug candidates.

The Physicochemical Rationale: How the 2-Methoxyethoxy Group Enhances Solubility

The effectiveness of the 2-methoxyethoxy group in improving solubility stems from a combination of its intrinsic physicochemical properties. The presence of two ether oxygen atoms allows for hydrogen bonding with water molecules, a key interaction for aqueous solubility.[6] Furthermore, the flexible ethoxy linker can disrupt the crystal lattice packing of the parent molecule, reducing the energy required for dissolution. This disruption of intermolecular forces is a critical factor in overcoming the high lattice energy that often characterizes poorly soluble, crystalline compounds.[7]

The methoxy terminus of the group also contributes to its overall polarity and can engage in dipole-dipole interactions. This multifaceted nature allows the 2-methoxyethoxy group to modulate the overall physicochemical profile of a drug candidate in a predictable manner. A systematic study on quinolinyltriazole inhibitors of human macrophage migration inhibitory factor (MIF) demonstrated that the introduction of a 2-methoxyethoxy substituent at a solvent-exposed position led to a significant increase in aqueous solubility, from 2 µg/mL for the parent compound to much higher levels, without compromising the inhibitory activity.[7]

Key Physicochemical Properties of the 2-Methoxyethoxy Moiety

To effectively utilize the 2-methoxyethoxy group, it is essential to understand its fundamental physicochemical characteristics.

PropertyValue/DescriptionSource
Molecular Formula C₃H₇O₂ (as a substituent)
Polarity Moderately polar, with two ether linkages contributing to its hydrophilic character.[6]
Hydrogen Bond Acceptors 2
Flexibility The C-O-C bonds provide conformational flexibility, which can disrupt crystal packing.[7]
Miscibility 2-(2-methoxyethoxy)ethanol is miscible with water and many organic solvents.

Synthetic Protocols for the Installation of the 2-Methoxyethoxy Group

The introduction of the 2-methoxyethoxy group onto a drug-like scaffold can be achieved through various synthetic methodologies. The choice of method depends on the nature of the core structure and the presence of other functional groups.

Protocol 1: Williamson Ether Synthesis

A common and versatile method for forming the ether linkage is the Williamson ether synthesis. This involves the reaction of an alkoxide with a primary alkyl halide. In the context of installing a 2-methoxyethoxy group, this typically involves the reaction of a phenolic hydroxyl group on the parent molecule with 2-methoxyethyl halide.

Step-by-Step Methodology:

  • Deprotonation of the Phenol: Dissolve the phenolic starting material in a suitable aprotic solvent (e.g., anhydrous DMF or THF). Add a slight excess (1.1-1.5 equivalents) of a strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), at 0 °C under an inert atmosphere (e.g., nitrogen or argon). Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.

  • Addition of the Electrophile: To the resulting phenoxide solution, add 1.0-1.2 equivalents of 1-bromo-2-methoxyethane (or a related 2-methoxyethyl halide) dropwise at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically heated to 50-80 °C to drive it to completion, which may take several hours.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and quench with water or a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2-methoxyethoxylated compound.

A process for preparing 2-methoxyethoxy-benzenes by reacting a phenol compound with 2-chloroethyl methyl ether under pressure and at temperatures above 95°C without a strong polar solvent has also been described.[8]

Williamson_Ether_Synthesis Start Phenolic Starting Material + Base (e.g., NaH, K2CO3) in Aprotic Solvent Phenoxide Phenoxide Formation Start->Phenoxide Deprotonation Electrophile Add 1-bromo-2-methoxyethane Phenoxide->Electrophile Reaction Reaction at Elevated Temperature (50-80 °C) Electrophile->Reaction Monitoring Monitor by TLC/LC-MS Reaction->Monitoring Workup Quench, Extract, and Purify Reaction->Workup Completion Monitoring->Reaction Product Purified 2-Methoxyethoxylated Product Workup->Product

Caption: Williamson Ether Synthesis Workflow.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination

For the installation of a 2-methoxyethoxy group onto an aromatic amine, the Buchwald-Hartwig amination provides a powerful and general method. This reaction involves the palladium-catalyzed cross-coupling of an aryl halide or triflate with an amine.

Step-by-Step Methodology:

  • Reaction Setup: In a reaction vessel purged with an inert gas, combine the aryl halide or triflate, 1.2-1.5 equivalents of 2-methoxyethylamine, a palladium catalyst (e.g., Pd₂(dba)₃ or a pre-catalyst), a suitable phosphine ligand (e.g., Xantphos or BINAP), and a base (e.g., Cs₂CO₃ or K₃PO₄).

  • Solvent Addition: Add a degassed aprotic solvent, such as toluene or dioxane.

  • Reaction Conditions: Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed, as determined by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, filter the reaction mixture through a pad of celite and wash with an organic solvent. Concentrate the filtrate and purify the residue by column chromatography to yield the N-(2-methoxyethyl)aryl amine.

Impact on ADME Properties: Beyond Solubility

The introduction of a 2-methoxyethoxy group can have a profound impact on the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate, extending beyond simple solubility enhancement. The methoxy group is a common feature in many approved drugs and can influence ligand-target interactions and metabolic stability.[9][10]

Absorption and Distribution

By improving aqueous solubility, the 2-methoxyethoxy group can directly enhance the dissolution rate of an orally administered drug, a critical factor for its absorption in the gastrointestinal tract.[11] However, it is important to maintain a balance, as excessive hydrophilicity can hinder membrane permeability. The physicochemical properties of the 2-methoxyethoxy group generally strike a good balance, often leading to improved oral bioavailability without significantly compromising cell permeability. The distribution of a drug within the body is also influenced by its physicochemical properties, and the introduction of this group can alter its partitioning between different tissues and fluids.[12]

Metabolism

The ether linkages in the 2-methoxyethoxy group are generally more stable to metabolic cleavage than ester or amide bonds. However, O-dealkylation is a known metabolic pathway for ethers and should be considered.[9] The terminal methoxy group can be susceptible to O-demethylation by cytochrome P450 enzymes. The overall metabolic fate will depend on the specific molecular context and the accessibility of the group to metabolic enzymes. In some cases, the introduction of this group can block a more labile metabolic soft spot on the parent molecule, thereby improving its metabolic stability and prolonging its half-life.

Case Studies: Successful Applications in Drug Development

The strategic use of the 2-methoxyethoxy group to enhance solubility and improve drug-like properties is exemplified in several drug discovery programs. For instance, in the development of inhibitors for the tautomerase activity of human macrophage migration inhibitory factor (MIF), a quinolinyltriazole lead compound suffered from very low aqueous solubility (2.2 µg/mL).[7] By introducing a 2-methoxyethoxy group at a solvent-exposed position of the quinoline ring, researchers were able to dramatically increase the solubility without negatively impacting the compound's inhibitory potency. This modification was guided by X-ray crystal structures of the inhibitor bound to the target protein, which confirmed the solvent exposure of the substitution site.[7]

Decision_Making_Process Start Poorly Soluble Lead Compound Analysis Analyze Structure-Activity Relationship (SAR) and Identify Solvent-Exposed Regions Start->Analysis Modification Introduce 2-Methoxyethoxy Group at Solvent-Exposed Site Analysis->Modification Evaluation Evaluate Physicochemical Properties (Solubility, LogP) Modification->Evaluation ADME Assess ADME Profile (Permeability, Metabolic Stability) Evaluation->ADME Optimization Iterative Optimization ADME->Optimization Candidate Optimized Drug Candidate with Improved Solubility and ADME Properties ADME->Candidate Favorable Profile Optimization->Modification

Sources

Application Note: Optimized Preparation of Methoxyethoxy-Benzylamine Linkers for PROTAC® Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The "linkerology" of Proteolysis Targeting Chimeras (PROTACs) is a determinant factor in physicochemical properties, cell permeability, and the cooperativity of ternary complex formation.[1][2] This Application Note details the strategic synthesis of Methoxyethoxy-Benzylamine linkers. These hybrid linkers combine the aqueous solubility of polyethylene glycol (PEG) with the conformational rigidity and UV-active chromophore of a benzylamine moiety. We provide a validated, two-step protocol for synthesizing a representative linker, 4-(2-(2-methoxyethoxy)ethoxy)benzylamine , followed by guidelines for its conjugation to E3 ligase ligands.

Introduction: The Strategic Value of Hybrid Linkers

In PROTAC design, the linker is not merely a passive connector.[1][2][3][][5][6][7] It governs the spatial orientation between the Target Protein (POI) and the E3 Ligase.

  • The Solubility Challenge: Traditional alkyl linkers often suffer from poor aqueous solubility (high cLogP).

  • The "Floppy" Linker Problem: Pure PEG chains, while soluble, are entropically unfavorable due to high conformational freedom.

  • The Hybrid Solution: A Methoxyethoxy-Benzylamine motif offers a "Goldilocks" compromise:

    • Methoxyethoxy Tail: Mimics PEG to enhance solubility and prevent aggregation.

    • Benzylamine Head: Introduces a semi-rigid aryl core (reducing entropic penalty upon binding) and provides a reactive primary amine for versatile conjugation (amide coupling or reductive amination).

Mechanism of Action

The benzylamine linker facilitates the formation of a productive Ternary Complex (POI-PROTAC-E3). The aryl ring can participate in


-

stacking interactions with residues on the E3 ligase surface (e.g., Tyr98 in VHL), potentially stabilizing the complex [1].

TernaryComplex cluster_PROTAC PROTAC Molecule POI Target Protein (POI) Warhead Warhead (Ligand) POI->Warhead Binding Linker Methoxyethoxy-Benzylamine Linker Warhead->Linker E3Ligand E3 Ligand (e.g., Thalidomide) Linker->E3Ligand E3 E3 Ligase (CRBN/VHL) E3Ligand->E3 Recruitment Ub Ubiquitin Transfer E3->Ub Ub->POI Degradation Signal

Figure 1: Schematic of the PROTAC-mediated ternary complex.[3] The Methoxyethoxy-Benzylamine linker connects the two ligands while modulating solubility and spatial orientation.

Strategic Synthesis Design

The synthesis is designed to be convergent and scalable. We utilize a Williamson Ether Synthesis to install the PEG tail, followed by a Reductive Amination (or reduction of an oxime) to generate the benzylamine handle.

Target Molecule: 4-(2-(2-methoxyethoxy)ethoxy)benzylamine.

Workflow Overview

SynthesisRoute SM1 4-Hydroxybenzaldehyde Int1 Intermediate A: 4-(2-(2-methoxyethoxy)ethoxy)benzaldehyde SM1->Int1 Ether Synthesis SM2 1-Bromo-2-(2-methoxyethoxy)ethane SM2->Int1 Prod Final Product: Methoxyethoxy-Benzylamine Linker Int1->Prod Reductive Amination Reag1 K2CO3, DMF, 80°C Reag2 NH4OAc, NaBH3CN, MeOH

Figure 2: Synthetic pathway for the preparation of the Methoxyethoxy-Benzylamine linker.

Experimental Protocols

Protocol 1: Synthesis of the Aldehyde Intermediate

Objective: Alkylation of 4-hydroxybenzaldehyde with a PEG-bromide to create the "Methoxyethoxy" tail.

Reagents & Equipment:

  • 4-Hydroxybenzaldehyde (CAS: 123-08-0)

  • 1-Bromo-2-(2-methoxyethoxy)ethane (CAS: 54149-17-6)

  • Potassium Carbonate (

    
    ), anhydrous
    
  • Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc) & Brine for workup

Step-by-Step Procedure:

  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-hydroxybenzaldehyde (1.0 equiv, e.g., 1.22 g, 10 mmol) in anhydrous DMF (20 mL).

  • Base Addition: Add

    
      (2.0 equiv, 2.76 g) in a single portion. The suspension will turn yellow. Stir at room temperature for 15 minutes to facilitate deprotonation.
    
  • Alkylation: Add 1-bromo-2-(2-methoxyethoxy)ethane (1.2 equiv, 1.6 mL) dropwise via syringe.

  • Reaction: Heat the mixture to 80°C under an inert atmosphere (

    
     or Ar) for 4–6 hours.
    
    • Checkpoint: Monitor by TLC (Hexane:EtOAc 1:1). The starting phenol (

      
      ) should disappear, and a new less polar spot (
      
      
      
      ) should appear.
  • Workup: Cool to room temperature. Pour the mixture into ice-water (100 mL) and extract with EtOAc (

    
     mL).
    
  • Washing: Wash the combined organic layers with water (

    
     mL) and brine (
    
    
    
    mL) to remove DMF. Dry over
    
    
    , filter, and concentrate in vacuo.
  • Purification: Purify via flash column chromatography (

    
    , 0–40% EtOAc in Hexanes) to yield the aldehyde intermediate as a colorless oil.
    
Protocol 2: Generation of the Benzylamine (Reductive Amination)

Objective: Convert the aldehyde to a primary amine.[8] This is the critical "Benzylamine" installation. Note: We use Ammonium Acetate as the ammonia source and Sodium Cyanoborohydride as the selective reducing agent.

Reagents:

  • Aldehyde Intermediate (from Protocol 1)

  • Ammonium Acetate (

    
    ) (Excess)
    
  • Sodium Cyanoborohydride (

    
    )
    
  • Methanol (MeOH), anhydrous

  • Molecular Sieves (3Å), activated

Step-by-Step Procedure:

  • Imine Formation: Dissolve the Aldehyde Intermediate (1.0 equiv, e.g., 1.0 g, 4.4 mmol) in anhydrous MeOH (20 mL). Add

    
      (10.0 equiv, 3.4 g) and activated 3Å Molecular Sieves  (1 g).
    
  • Incubation: Stir the mixture at room temperature for 2 hours under

    
    . This allows the formation of the imine/iminium species in equilibrium.
    
  • Reduction: Cool the mixture to 0°C. Carefully add

    
      (1.5 equiv, 415 mg) portion-wise.
    
    • Safety Note:

      
       is toxic and can generate HCN gas if acidified. Use in a well-ventilated fume hood.
      
  • Completion: Allow the reaction to warm to room temperature and stir overnight (12–16 hours).

  • Quench: Quench by adding 1N HCl dropwise until pH < 2 (careful gas evolution). Stir for 30 minutes to decompose any boron complexes.

  • Purification (Acid-Base Extraction - Critical Step):

    • Wash the acidic aqueous layer with Diethyl Ether (

      
      ) to remove non-basic impurities (unreacted aldehyde/alcohol).
      
    • Basify the aqueous layer to pH > 12 using 4N NaOH. The solution will become cloudy as the free amine precipitates/oils out.

    • Extract the free amine into Dichloromethane (DCM,

      
       mL).
      
    • Dry over

      
       and concentrate.
      
  • Final Product: The resulting oil is the Methoxyethoxy-benzylamine linker . It can be used directly or converted to an HCl salt for long-term storage (recommended).

QC & Characterization Standards

To ensure the linker will not compromise the PROTAC synthesis, verify the following:

ParameterMethodAcceptance Criteria
Purity LC-MS (Reverse Phase)>95% Area under curve. Look for

peak.
Identity

NMR (DMSO-

or

)
Characteristic benzylic

singlet at

ppm. PEG backbone signals at

3.5–3.7 ppm.
Amine Content Ninhydrin Stain (TLC)Strong purple spot (indicates free primary amine).
Water Content Karl Fischer<0.5% (Critical for subsequent amide couplings).

Application: Conjugation Strategy

Once the Methoxyethoxy-Benzylamine linker is synthesized, it is typically coupled to an E3 ligase ligand containing a carboxylic acid (e.g., Thalidomide-4-acetic acid or VHL-ligand-acid).

Standard Coupling Protocol:

  • Dissolve E3 Ligand-Acid (1.0 equiv) in DMF.

  • Add HATU (1.1 equiv) and DIPEA (3.0 equiv). Stir for 5 mins.

  • Add Methoxyethoxy-Benzylamine Linker (1.1 equiv).

  • Stir for 2–4 hours. Monitor by LC-MS.

  • Isolate the "E3-Linker" intermediate before reacting the PEG-tail (if functionalized) or the Warhead. Note: In this specific linker design, the "Methoxy" end is capped. Usually, the benzylamine is the connection point to the Warhead, and the PEG tail would need a second functional group if it were the bridge. However, if this molecule is the entire linker connecting to a Warhead via the amine, the "Methoxy" end acts as a solubilizing cap.

Correction for Bifunctional Use: If this molecule is intended to bridge two ligands, the "Methoxy" group in the starting material (Protocol 1) should be replaced with a protected alcohol or a second reactive handle (e.g., using ethylene glycol bis(2-aminoethyl) ether derivatives). The protocol above yields a capped solubilizing tail, often used to probe solubility effects before synthesizing the full bifunctional PROTAC.

Troubleshooting Guide

IssueProbable CauseSolution
Low Yield in Step 1 Incomplete deprotonationEnsure

is finely ground. Add catalytic KI (Finkelstein condition) to accelerate alkylation.
Dimer Formation (Step 2) Secondary amine formationUse a large excess of Ammonium Acetate (10–20 equiv). Keep reaction dilute.
Product is Colored Oxidation of benzylamineDistill under vacuum or store as HCl salt. Benzylamines oxidize slowly in air.

References

  • Troup, R. I., et al. (2020).[][9] "Current strategies for the design of PROTAC linkers: a critical review." Exploratory Targeted Antitumor Therapy, 1(5), 273–312.[] [Link]

  • Maple, H. J., et al. (2019). "Automated chemical synthesis of PROTACs." Bioorganic & Medicinal Chemistry Letters, 29(16), 2131-2135. [Link]

  • Cecchini, C., et al. (2022). "Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design." Frontiers in Drug Discovery, 2. [Link]

Sources

Application Note: 3-Bromo-4-(2-methoxy-ethoxy)-benzylamine in Fragment-Based Drug Discovery (FBDD)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Rationale

In Fragment-Based Drug Discovery (FBDD), the selection of library members is not random; it is architectural. 3-Bromo-4-(2-methoxy-ethoxy)-benzylamine represents a "privileged scaffold"—a chemical architecture statistically over-represented in bioactive ligands.

This application note details the specific utility of this molecule, not merely as a screening hit, but as a versatile starting point for Fragment Growing . Its design solves three critical FBDD challenges simultaneously:

  • Binding Anchor: The primary amine mimics the side chain of Lysine or Arginine, frequently forming salt bridges with Aspartate/Glutamate residues in protein active sites (e.g., Kinase hinge regions, Serine Protease S1 pockets).

  • Synthetic Vector: The aryl bromide provides a pre-installed "exit vector" for rapid elaboration via palladium-catalyzed cross-coupling, allowing immediate access to adjacent sub-pockets.

  • Solubility & Orientation: The methoxy-ethoxy tail (PEG-like) enhances aqueous solubility—critical for high-concentration fragment screening—and often orients the molecule by interacting with the solvent front.

Physicochemical Profile (Rule of 3 Compliance)
PropertyValueFBDD Implication
Molecular Weight ~260.1 DaIdeal: Leaves room for "growing" to <500 Da lead.
cLogP ~1.2 - 1.5Ideal: High solubility; low risk of non-specific hydrophobic aggregation.
H-Bond Donors 2 (Amine)Anchor: Strong directional interactions.
H-Bond Acceptors 3 (Ether/Amine)Network: Versatile interaction potential.[1]
Rotatable Bonds 4Entropy: Low entropic penalty upon binding.

Structural Biology & Pharmacophore Mapping

To effectively use this fragment, one must understand its binding dynamics.[1] The diagram below illustrates the functional role of each moiety within a theoretical binding pocket.

PharmacophoreMap cluster_mol 3-Bromo-4-(2-methoxy-ethoxy)-benzylamine Amine Benzylamine (-NH2) Core Phenyl Ring Amine->Core Target_Asp Target Asp/Glu (Acidic Residue) Amine->Target_Asp Salt Bridge / H-Bond Bromine Bromine (-Br) Core->Bromine Tail Methoxy-ethoxy (-O-CH2-CH2-OMe) Core->Tail Target_Subpocket Hydrophobic Sub-pocket Bromine->Target_Subpocket Growth Vector (Suzuki Coupling) Solvent Solvent Channel (Water Network) Tail->Solvent Solubility & Solvent H-Bonds

Caption: Pharmacophore decomposition showing the Amine anchor, Bromine growth vector, and Solubilizing tail.

Protocol A: High-Concentration Screening via SPR

Surface Plasmon Resonance (SPR) is the gold standard for fragment screening due to its sensitivity to low-affinity interactions (


 in mM range).

Challenge: Fragments must be screened at high concentrations (0.1 – 1.0 mM). Poorly soluble fragments precipitate, causing false positives (aggregates) or clogging microfluidics. Solution: The 2-methoxy-ethoxy tail of our specific fragment allows screening at 1 mM with reduced aggregation risk compared to standard bromo-benzylamines.

Step-by-Step Methodology
  • Sensor Chip Preparation:

    • Use a CM5 or Series S sensor chip.

    • Immobilize the target protein to a density of 3000–5000 RU (higher than standard kinetics) to detect low-molecular-weight binding events.

    • Critical: Include a reference channel with a non-binding mutant or BSA to subtract non-specific binding (NSB).

  • Sample Preparation (Clean Screen):

    • Stock: Dissolve 3-Bromo-4-(2-methoxy-ethoxy)-benzylamine in 100% DMSO to 100 mM.

    • Dilution: Dilute to screening concentration (e.g., 500 µM) in Running Buffer (PBS-P+: 20 mM Phosphate, 150 mM NaCl, 0.05% Tween-20).

    • DMSO Matching: Ensure the final DMSO concentration in the sample exactly matches the running buffer (typically 2% or 5%). Mismatches cause "bulk refractive index" jumps that mask fragment binding.

  • Injection Cycle:

    • Flow Rate: High flow (30 µL/min) to minimize mass transport limitations.

    • Contact Time: 30–60 seconds (fragments have fast on/off rates).

    • Dissociation: 60 seconds.

    • Wash: 50% DMSO pulse if "sticky" behavior is observed (unlikely with this hydrophilic tail).

  • Data Analysis (Square Wave):

    • Look for "Square Wave" sensorgrams (rapid association, rapid dissociation).

    • Validation: If the binding curve does not return to baseline immediately, the fragment is likely aggregating or binding non-specifically.

Protocol B: Synthetic Elaboration (The "Grow" Strategy)

Once binding is confirmed (and ideally validated by X-ray crystallography showing the amine anchored), the Bromine atom serves as the handle for elaboration. The following protocol utilizes Suzuki-Miyaura Cross-Coupling to extend the fragment into a neighboring hydrophobic pocket.

Reaction Rationale:

  • Catalyst:

    
     is chosen for its robustness with aryl bromides and resistance to air/moisture compared to 
    
    
    
    .
  • Base:

    
     is mild enough to prevent side reactions with the benzylamine but strong enough to activate the boronic acid.
    
  • Solvent: Dioxane/Water ensures solubility of both the organic fragment and the inorganic base.

Experimental Procedure
  • Reagents Setup:

    • Substrate: 3-Bromo-4-(2-methoxy-ethoxy)-benzylamine (1.0 eq, 0.2 mmol).

    • Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.2 eq). Selection Guide: Choose partners that probe the sub-pocket identified in the pharmacophore map.

    • Catalyst:

      
       (0.05 eq).
      
    • Base:

      
       (3.0 eq).
      
    • Solvent: 1,4-Dioxane : Water (4:1 ratio, 2 mL total).

  • Execution:

    • Degassing: Place all solid reagents in a microwave vial. Seal and purge with Nitrogen (

      
      ) for 5 minutes. Add degassed solvents via syringe.
      
    • Reaction: Heat to 90°C for 2–4 hours (or 100°C for 30 min in a microwave reactor).

    • Monitoring: Monitor via LC-MS.[2][3] The bromine isotope pattern (1:1 doublet) will disappear, replaced by the product mass.

  • Work-up & Purification:

    • Filter through a Celite pad to remove Palladium black.

    • Dilute with EtOAc, wash with Brine.

    • Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid). The polar amine and ether tail make this molecule amenable to standard C18 columns.

Workflow Visualization

The following diagram summarizes the iterative cycle of using this specific fragment.

FBDD_Workflow Start Library Selection (Rule of 3 Compliant) Screen SPR Screening (High Conc. / DMSO Match) Start->Screen Hit Hit Confirmation (Square Wave Sensorgram) Screen->Hit KD < 5mM Struct X-Ray Crystallography (Soaking) Hit->Struct Co-crystallization Design Design: Vector Selection (Targeting -Br handle) Struct->Design Define Vector Synth Synthesis: Suzuki Coupling (Fragment Growing) Design->Synth Pd-Catalysis Lead Lead Gen (Potency < 1µM) Synth->Lead SAR Cycle Lead->Struct Iterative Optimization

Caption: Iterative FBDD workflow transforming the initial benzylamine fragment into a potent lead.

References

  • Erlanson, D. A., et al. (2016).[1] "Fragment-based drug discovery: advancing fragment hits to lead compounds." Journal of Medicinal Chemistry. Link

    • Context: Foundational principles of fragment growing and vector selection.[4]

  • Navratilova, I., & Hopkins, A. L. (2010).[5] "Fragment screening by surface plasmon resonance." ACS Medicinal Chemistry Letters. Link

    • Context: The authoritative protocol for SPR screening, including DMSO correction and d
  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link

    • Context: The core chemistry reference for the synthetic elabor
  • Congreve, M., et al. (2003). "A 'Rule of Three' for fragment-based lead discovery?" Drug Discovery Today. Link

    • Context: Establishes the physicochemical criteria (MW <300, ClogP <3) that validate 3-Bromo-4-(2-methoxy-ethoxy)-benzylamine as an ideal fragment.
  • Hajduk, P. J., & Greer, J. (2007). "A decade of fragment-based drug design: strategic advances and lessons learned." Nature Reviews Drug Discovery. Link

    • Context: Discusses the importance of solubility and ligand efficiency in library design.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Polar Benzylamine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Overcoming solubility, streaking, and stability issues in polar benzylamine purification.

Introduction: The "Sticky" Science of Benzylamines

Welcome to the technical support hub. If you are here, you are likely facing a common triad of problems with your benzylamine intermediate:

  • It stays in the water layer during extraction.

  • It streaks (tails) aggressively on silica gel.

  • It degrades or oils out upon concentration.

Polar benzylamines possess a basic nitrogen lone pair and often additional hydrogen-bonding motifs (hydroxyls, amides). This creates high water solubility and strong interactions with the acidic silanols of standard silica gel. This guide provides self-validating protocols to bypass these physicochemical traps.

Module 1: Extraction & Workup Strategies

Issue: "My product is stuck in the aqueous phase."

The Theory: Partition Coefficients (LogP)

Standard solvents (EtOAc, Et2O) often fail because the polar amine prefers water, especially if the pH is near or below the amine's pKa (typically 9–10 for benzylamines). To force the amine into the organic layer, you must suppress ionization and increase the ionic strength of the aqueous layer.

Protocol A: The "Salting-Out" pH Swing

Use this for products with moderate water solubility.

  • Cool the aqueous reaction mixture to 0°C.

  • Basify carefully to pH > 12 using 5M NaOH or KOH. (Target: pH = pKa + 2).

    • Why? This ensures >99% of the amine is in the free-base (uncharged) form.

  • Saturate the aqueous layer with solid NaCl (Salting Out).

    • Why? This increases the ionic strength, reducing the solubility of organic molecules (Hofmeister effect).

  • Extract with CHCl3:Isopropanol (3:1) .

    • Note: Avoid DCM if possible; the CHCl3/IPA mixture is superior for pulling polar H-bond donors out of water [1].

  • Dry organic layer over Na2SO4 (avoid MgSO4 for sensitive amines as it is slightly acidic).

Visual Troubleshooting: Extraction Logic

ExtractionLogic Start Start: Aqueous Mixture CheckPH Check pH Start->CheckPH Adjust Adjust to pH > 12 (Free Base Form) CheckPH->Adjust pH < 12 Solvent Choose Solvent CheckPH->Solvent pH > 12 Adjust->Solvent Standard EtOAc / DCM Solvent->Standard LogP > 1 Polar CHCl3 : IPA (3:1) Solvent->Polar LogP < 1 (Highly Polar)

Figure 1: Decision matrix for selecting the correct extraction solvent based on polarity and pH.

Module 2: Flash Chromatography Solutions

Issue: "My compound streaks across the column or elutes as a broad smear."

The Theory: Silanol Interactions

Standard silica (SiO2) is acidic (pKa ~5). Basic benzylamines hydrogen-bond to surface silanols, causing peak tailing. You must "mask" these sites or switch the stationary phase.

Method A: The "Ammoniated" Mobile Phase (Normal Phase)

Best for: Standard silica columns.

Do not just add triethylamine (TEA). TEA can form salts that contaminate NMRs. Use volatile ammonia.

Preparation of "Magic Solvent" (DCM/MeOH/NH4OH):

  • Prepare a stock solution of 10% NH4OH in Methanol .

    • Mix: 900 mL MeOH + 100 mL Ammonium Hydroxide (28-30% aq).

  • Run your gradient using DCM (Solvent A) and the Ammoniated MeOH (Solvent B).

    • Typical Gradient: 0% to 20% Solvent B.

    • Result: The effective mobile phase becomes DCM : MeOH : NH4OH (90:9:1). The ammonia competes for silanol sites, allowing the product to elute sharply [2].

Method B: Reverse Phase (C18) at High pH

Best for: Highly polar amines that stick to silica regardless of modifiers.

Standard C18 runs (Water/Acetonitrile) often fail for amines because they protonate in neutral water.

  • Buffer: Use 10mM Ammonium Bicarbonate (pH 10) in water as Solvent A.

  • Organic: Use Acetonitrile as Solvent B.

  • Column: Use a "hybrid" silica C18 column resistant to high pH (e.g., Biotage® Sfär C18 or Teledyne RediSep® Gold C18).

    • Mechanism:[1][2][3][4][5] At pH 10, the amine is deprotonated (hydrophobic) and interacts properly with the C18 chains, resulting in tight peaks [3].

Comparison of Methods:

FeatureMethod A: Silica + NH4OHMethod B: C18 + High pH
Capacity HighModerate
Cost LowHigh
Separation Good for isomersExcellent for polar impurities
Workup Evaporate & DryLyophilize or Extract

Module 3: Solid Phase Extraction (SCX)

Issue: "I have non-basic impurities (tar, starting material) mixed with my amine."

The Protocol: "Catch and Release"

Strong Cation Exchange (SCX) cartridges are the gold standard for purifying amines without running a full column. They rely on a sulfonic acid-bonded silica.[3]

Step-by-Step Workflow:

  • Condition: Flush SCX cartridge with MeOH.

  • Load: Dissolve crude mixture in MeOH (or DCM) and load onto the cartridge.

    • Chemistry: The basic amine binds to the sulfonic acid (R-NH3+ ... -O3S-R). Neutral impurities pass through.[3]

  • Wash: Flush with MeOH (3-5 column volumes).

    • Result: Non-basic impurities are washed away.

  • Release (Elute): Flush with 2M Ammonia in Methanol .

    • Chemistry: The ammonia displaces the benzylamine, releasing it into the filtrate.

  • Finish: Concentrate the filtrate to obtain pure free amine [4].

Visual Troubleshooting: SCX Mechanism

SCX_Workflow Crude Crude Mix (Amine + Impurities) SCX_Cart SCX Cartridge (Sulfonic Acid) Crude->SCX_Cart Load Waste Waste (Neutrals/Acids) SCX_Cart->Waste Impurities flow through SCX_Cart->Waste Product Pure Amine (Filtrate) SCX_Cart->Product Amine Displaced Wash MeOH Wash Wash->SCX_Cart Elute 2M NH3 in MeOH Elute->SCX_Cart

Figure 2: The "Catch and Release" purification cycle using SCX media.

Module 4: Salt Formation (Recrystallization)

Issue: "My free base is an unstable oil. I need a stable solid."

Benzylamines are prone to oxidation (forming benzamides) or reacting with atmospheric CO2 (forming carbamates) when stored as free bases. Converting them to a salt improves stability and purity.

Recommended Salts
  • Hydrochloride (HCl):

    • Protocol: Dissolve amine in Et2O. Add 2M HCl in Et2O dropwise.

    • Pros: Cheap, usually crystalline.

    • Cons: Can be hygroscopic.

  • Oxalate:

    • Protocol: Dissolve amine in EtOH. Add 1 eq. of Oxalic acid in EtOH.

    • Pros: Highly crystalline, non-hygroscopic, excellent for purification.

  • Tartrate:

    • Pros: Useful for chiral resolution if the benzylamine is chiral.

Recrystallization Solvent: Most benzylamine salts recrystallize well from Hot Ethanol or Methanol/Et2O mixtures [5].

References

  • University of Rochester. (n.d.).[6] Workup for Polar and Water-Soluble Solvents. Retrieved from [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Teledyne ISCO. (2012).[3][7] RediSep C-18 reversed phase column Purification of primary amines. Retrieved from [Link]

  • Agilent Technologies. (2008). Agilent SampliQ SCX Technical Note. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2022). Trichloroacetic acid fueled practical amine purifications. Retrieved from [Link]

Sources

Technical Guide: Benzylamine Stability, Storage, and Purification

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Benzylamine (


) is a primary amine ubiquitously used as a building block in organic synthesis, particularly for reductive aminations and amide coupling. However, its nucleophilic nature and benzylic protons make it uniquely susceptible to environmental degradation.

Researchers often encounter two distinct degradation phenomena: oxidative yellowing and white precipitate formation . Understanding the causality behind these changes is critical, as using degraded benzylamine can introduce radical scavengers (imines) or stoichiometric errors (carbamate salts) that compromise sensitive catalytic cycles.

This guide provides a mechanistic understanding of these failures and a self-validating protocol for storage and purification.

Part 1: The Chemistry of Degradation (The "Why")

Benzylamine degradation is rarely a single event; it is usually a competition between two pathways driven by atmospheric exposure.

Oxidative Deamination (The "Yellowing")

When benzylamine turns yellow, it has undergone aerobic oxidation. The benzylic position (adjacent to the nitrogen and the phenyl ring) is susceptible to hydrogen atom abstraction.

  • Mechanism: In the presence of oxygen and light, a radical species is formed at the benzylic carbon. This intermediate reacts to form N-benzylidenebenzylamine (an imine/Schiff base) and ammonia.

  • Impact: The imine acts as a ligand poison in metal-catalyzed reactions and alters the stoichiometry in coupling reactions.

Carbonation (The "White Crust")

The formation of a white solid on the bottle cap or within the liquid is not oxidation . It is the reaction of the amine with atmospheric carbon dioxide.[1][2]

  • Mechanism: Benzylamine is a strong base/nucleophile. It attacks

    
     to form a carbamic acid, which immediately reacts with another equivalent of benzylamine to form the salt benzylammonium benzylcarbamate .
    
  • Impact: This adds mass without adding reactive amine equivalents, leading to under-dosing in stoichiometric reactions.

Visualization: Degradation Pathways

The following diagram illustrates the divergent pathways of benzylamine degradation upon exposure to air.

BenzylamineDegradation BA Benzylamine (Liquid, Colorless) Air Atmospheric Exposure BA->Air Radical Benzylic Radical Intermediate Air->Radical + O2 / Light Carbamate Benzylammonium Benzylcarbamate (White Solid Precipitate) Air->Carbamate + CO2 (Rapid) Imine N-benzylidenebenzylamine (Yellow Oil/Impurity) Radical->Imine Oxidative Coupling Ammonia NH3 (Gas) Radical->Ammonia Byproduct

Figure 1: Divergent degradation pathways of benzylamine. Yellowing indicates oxidation (Schiff base formation), while white solids indicate carbonation (


 absorption).

Part 2: Storage Best Practices (The "How")

To maintain purity >99%, you must exclude both oxygen and carbon dioxide. Parafilm is permeable to gas over time and is insufficient for long-term storage.

Recommended Storage Protocol
  • Container: Use amber glass bottles with a PTFE-lined septum cap (Sure-Seal™ type) or store in a Schlenk flask.

  • Atmosphere: Sparge with dry Nitrogen (

    
    ) or Argon (Ar) after every use. Argon is superior due to its density, forming a "blanket" over the liquid.
    
  • Temperature: Store at

    
    . Lower temperatures retard the kinetics of radical formation.
    
  • Desiccant: For bulk storage, adding activated 4Å molecular sieves (pellets) directly to the bottle can prevent hydrolysis and

    
     absorption, though this may make syringe withdrawal difficult.
    
Storage Condition Comparison
Storage MethodProtection LevelExpected Shelf LifeRisk Factors
Amber Glass + Argon + 4°C Optimal 12–24 MonthsNegligible if seal is maintained.
Clear Glass + Nitrogen + RT Moderate 3–6 MonthsLight-induced radical formation.
Plastic Bottle + Air + RT Critical Failure < 1 Month

permeation through plastic; rapid crust formation.
Parafilm over Cap False Security N/ADoes not stop gas exchange; only prevents evaporation.

Part 3: Troubleshooting & Recovery (The "Fix")

If your benzylamine has degraded, do not use it for sensitive chemistry. Purification is straightforward but requires specific handling to break the carbamate salts.

Diagnostic Guide
  • Symptom: Liquid is yellow/orange.

    • Diagnosis: Oxidation (Imine contamination).[3]

    • Solution: Distillation is required.[4]

  • Symptom: White solid suspended in liquid or crust on cap.

    • Diagnosis: Carbonate/Carbamate formation.

    • Solution: Treatment with strong base (KOH) followed by distillation.[3]

Purification Protocol: Distillation over KOH

This protocol simultaneously breaks carbamate salts (releasing free amine) and removes water/imines.

Safety Warning: Benzylamine is corrosive. Distillation should be performed in a fume hood.

  • Pre-Treatment: Place the degraded benzylamine in a round-bottom flask. Add Potassium Hydroxide (KOH) pellets (~5% w/w).

    • Why? KOH is a stronger base than benzylamine. It displaces the amine from the carbamate salt and absorbs water.

  • Soak: Allow to stand for 2-4 hours (or overnight) until the pellets dissolve or a separate aqueous/solid phase forms.

  • Setup: Equip the flask with a short-path distillation head and a condenser. Connect to a vacuum pump/manifold.

  • Distillation:

    • Atmospheric Pressure: Boiling point is 184–185°C .[3] (Not recommended due to high heat promoting further oxidation).

    • Reduced Pressure (Recommended): Distill under vacuum.

      • @ 10 mmHg: ~66°C[5]

      • @ 740 mmHg: ~178°C

  • Collection: Discard the first 5-10% (forerun) which contains volatile aldehydes/ammonia. Collect the main fraction as a colorless liquid.

  • Storage: Immediately backfill with Argon and seal.

Visualization: Purification Workflow

PurificationWorkflow Impure Degraded Benzylamine (Yellow/Cloudy) KOH_Treat Add KOH Pellets (5% w/w) Impure->KOH_Treat Mechanism Mechanism: KOH breaks Carbamate salts & absorbs H2O KOH_Treat->Mechanism Distillation Vacuum Distillation (bp ~66°C @ 10mmHg) KOH_Treat->Distillation Pure Pure Benzylamine (Colorless) Distillation->Pure Collect Middle Fraction

Figure 2: Purification workflow using alkaline drying agents to reverse carbonation and remove oxidation byproducts.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I store benzylamine in polyethylene (HDPE) or polypropylene (PP) bottles? A: No. While chemically compatible in the short term, standard plastics are permeable to


 and Oxygen. For long-term storage (months), glass or fluorinated plastics are required to prevent carbonate formation.

Q: My benzylamine has a strong "almond" smell. Is this normal? A: No. Pure benzylamine has a sharp, ammoniacal odor. An almond scent indicates the presence of benzaldehyde , a byproduct of oxidative deamination. The sample is significantly degraded and should be purified.

Q: Can I use


 (Calcium Hydride) instead of KOH for drying? 
A:  Yes, 

is excellent for removing water. However, KOH is preferred for "dirty" samples because it is more effective at breaking down the carbamate salts that form upon

exposure. For ultra-high purity (e.g., HPLC standards), predrying with KOH followed by distillation from

is the gold standard.

Q: Does freezing benzylamine extend its shelf life? A: Yes. Benzylamine freezes at roughly -10°C (melting point). Storing it frozen stops the kinetics of oxidation and


 absorption almost entirely. Ensure the container allows for expansion to prevent breakage.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 7504, Benzylamine. Retrieved from [Link]

  • Armarego, W. L. F., & Chai, C. L. L. (2013).Purification of Laboratory Chemicals (7th Ed.). Butterworth-Heinemann.
  • Srivastava, S. K., et al. (1996). Kinetics and mechanism of the oxidation of substituted benzylamines. Indian Academy of Sciences, Chemical Sciences. Retrieved from [Link]

Sources

Technical Support Center: Purification & Analysis of 3-Bromo-4-(2-methoxy-ethoxy)-benzylamine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: T-BMEB-PUR-001 Status: Active Guide Subject: Impurity Removal & Method Optimization for Functionalized Benzylamines

Executive Summary

This technical guide addresses the purification and analysis of 3-Bromo-4-(2-methoxy-ethoxy)-benzylamine . As a primary benzylamine with an aryl halide and an ether linkage, this molecule presents a classic "Basic Amine Paradox" in chromatography: it requires high polarity for solubility but exhibits strong silanol interactions on standard C18 stationary phases, leading to severe peak tailing and poor resolution.

This guide provides a self-validating workflow to remove common impurities (specifically the nitrile precursor and oxidative byproducts) and isolate the target amine with >98% purity.

Module 1: Chemical Profile & Impurity Landscape

Before attempting removal, you must characterize the "Enemy" (Impurities).

Compound SpeciesChemical NatureRelative Polarity (C18)Retention Behavior (Low pH)
Target: 3-Bromo-4-(2-methoxy-ethoxy)-benzylamineBasic Primary Amine (pKa ~9.3)ModerateEarly Elution (Protonated/Ionic)
Impurity A: Nitrile PrecursorNeutral / Non-polarLowLate Elution (Retained)
Impurity B: Des-bromo analogBasic AmineModerateCo-elutes (Critical Pair)
Impurity C: Dimer (Secondary Amine)Basic / LipophilicLowVery Late Elution
Impurity D: Benzaldehyde IntermediateNeutralModerate-LowLate Elution

Critical Insight: At acidic pH (0.1% TFA), the target amine is fully protonated (


), making it highly polar. Neutral impurities (Nitrile/Aldehyde) remain lipophilic. This creates a massive selectivity difference (

) that facilitates easy removal of non-polar precursors.

Module 2: Analytical Method Development (The "Eyes")

You cannot purify what you cannot resolve. For benzylamines, you have two distinct pathways.

Pathway A: The "High pH" Strategy (Recommended for Prep)
  • Why: At pH 10.5, the amine is neutral (Free Base). This eliminates silanol interactions (peak tailing) and drastically increases loading capacity on the column.

  • Column: Hybrid Silica (e.g., Waters XBridge BEH C18) or Polymer (e.g., PLRP-S). Do NOT use standard silica at pH > 8.

  • Mobile Phase:

    • A: 10mM Ammonium Bicarbonate (pH 10.5 with

      
      )
      
    • B: Acetonitrile[1][2]

  • Benefit: The buffer is volatile; fractions can be lyophilized directly to yield the free base.

Pathway B: The "Chaotropic" Low pH Strategy (Analytical Check)
  • Why: If High pH columns are unavailable, use low pH with a chaotropic agent to mask silanols.

  • Column: C18 End-capped (e.g., Phenomenex Luna C18(2) or Agilent Zorbax SB-C18).

  • Mobile Phase:

    • A: Water + 0.1% TFA (Trifluoroacetic acid)

    • B: Acetonitrile + 0.1% TFA

  • Warning: TFA suppresses MS ionization. For LC-MS, switch TFA to 0.1% Formic Acid, but expect slightly worse peak shape.

Decision Logic: Method Selection

MethodSelection Start Start: Method Development Goal Goal: Prep Purification or Analysis? Start->Goal Prep Preparative (Isolation) Goal->Prep Ana Analytical (QC) Goal->Ana HighPH High pH Strategy (pH 10) Column: Hybrid C18 Buffer: NH4HCO3 Prep->HighPH Preferred Ana->HighPH If tailing persists LowPH Low pH Strategy (pH 2) Column: C18 + TFA Buffer: Water/TFA Ana->LowPH Standard QC Result1 Result: High Loading, Perfect Peak Shape, Free Base Recovery HighPH->Result1 Result2 Result: High Selectivity for Nitrile Removal, Salt Formation LowPH->Result2

Figure 1: Decision matrix for selecting mobile phase pH based on purification goals.

Module 3: Preparative Purification Protocol

Objective: Remove Impurity A (Nitrile) and Impurity C (Dimer) from 3-Bromo-4-(2-methoxy-ethoxy)-benzylamine.

Step 1: Loading Study

Do not guess the loading. Perform a "Touchdown" injection.

  • Dissolve 10 mg of crude in 1 mL of DMSO:Methanol (1:1) . Avoid pure acetonitrile as the free amine may precipitate.

  • Inject 10 µL, 20 µL, 50 µL, 100 µL on the analytical column.

  • Fail Condition: If the peaks merge or the retention time shifts by >5%, you have reached saturation.

  • Scale Up: Use the formula

    
    .
    
Step 2: The Gradient (Focusing)

Since the target is basic and impurities are likely neutral/lipophilic, use a "Step-and-Hold" gradient at Low pH (if using TFA system) or a shallow gradient at High pH.

Recommended Prep Gradient (High pH System):

  • 0-2 min: 5% B (Equilibration)

  • 2-15 min: 5%

    
     40% B (Target elution usually ~25-30% B)
    
  • 15-20 min: 40%

    
     95% B (Wash off Nitrile/Dimers)
    
  • 20-25 min: 95% B (Hold to clean column)

Step 3: Fraction Triggering
  • Slope Sensitivity: Set to High.

  • Threshold: Set to 5% of max peak height.

  • Logic: Collect the main peak. Discard the "Front" and "Tail" of the peak if purity is critical (>99%), as debrominated impurities often ride the front shoulder.

Module 4: Troubleshooting Guide (FAQs)

Q1: My main peak is splitting into two. Is my compound degrading?

Diagnosis: Likely pH Hysteresis or Carbamate Formation .

  • Mechanism 1: If your pH is near the pKa (approx 9.0), the molecule splits between ionized (

    
    ) and neutral (
    
    
    
    ) forms, traveling at different speeds.
  • Mechanism 2: Benzylamines react with atmospheric

    
     to form carbamate salts.
    
  • Fix:

    • Adjust pH to < 3.0 or > 10.5 (away from pKa).

    • Use fresh buffers.

    • Store samples under Nitrogen.

Q2: I see a "Ghost Peak" eluting before my amine.

Diagnosis: System Carryover or Injection Solvent Effect.

  • Cause: Basic amines stick to the injector needle or valve seals (Vespel/Teflon).

  • Fix:

    • Change needle wash to 50:50 MeOH:Water + 0.1% Formic Acid . The acid is required to protonate the residual amine and wash it off the needle.

    • If the peak is broad and distorted, your injection solvent (e.g., 100% DMSO) is too strong. Dilute with water/buffer.

Q3: The Nitrile precursor is co-eluting with my Amine.

Diagnosis: Insufficient Selectivity (


).
  • Fix: Switch mechanisms. If you are using High pH (Hydrophobic interaction dominant), switch to Low pH (Ion-Exchange character dominant) . At pH 2, the amine speeds up (becomes ionic), while the Nitrile stays put. The separation factor will increase dramatically.

Troubleshooting Logic Flow

Troubleshooting Issue Issue Detected Split Split/Double Peak Issue->Split Tail Severe Tailing Issue->Tail Coelution Impurity Co-elution Issue->Coelution CheckPH Check pH vs pKa (Is pH ~9?) Split->CheckPH CheckCol Check Column Type (Is it Type A Silica?) Tail->CheckCol CheckMech Switch pH Strategy (High <-> Low) Coelution->CheckMech Fix1 Move pH to <3 or >10 CheckPH->Fix1 Fix2 Use Hybrid/Polymer Column or Add TEA modifier CheckCol->Fix2 Fix3 Exploit Ionization State (Amine + vs Nitrile 0) CheckMech->Fix3

Figure 2: Diagnostic workflow for common benzylamine HPLC issues.

Module 5: Post-Purification Recovery (The Finish)

Critical Warning: Do not rotovap High pH fractions containing Ammonium Bicarbonate above 40°C without vacuum control, or the amine may oxidize or sublime if the molecular weight is low (though MW ~260 is usually safe).

  • Lyophilization (Freeze Drying): The best method for Ammonium Bicarbonate buffers. Yields a fluffy white powder (Free Base).

  • Salt Formation (HCl): If you used a TFA method, you have the TFA salt. To switch to a pharmacologically relevant HCl salt:

    • Dissolve TFA salt in EtOAc.

    • Wash with

      
       (aq) to freebase.
      
    • Dry organic layer (

      
      ).
      
    • Add 1M HCl in Ether/Dioxane dropwise. Precipitate is the clean HCl salt.

References

  • Waters Corporation. (2023). Strategies for the Separation of Basic Compounds in Reversed-Phase LC. Waters Application Notes. Link

  • Phenomenex. (2022). High pH Stability of Kinetex EVO C18. Technical Note TN-1103. Link

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880. Link

  • Dolan, J. W. (2015). HPLC Troubleshooting: Peak Tailing. LCGC North America. Link

  • Sielc Technologies. (2024). Separation of Benzylamine and derivatives on Mixed-Mode Columns. Sielc Application Library. Link

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Validation & Comparative

Technical Guide: 1H NMR Spectrum Analysis of 3-Bromo-4-(2-methoxy-ethoxy)-benzylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

Role: Senior Application Scientist Context: Medicinal Chemistry / Linker Design[1]

3-Bromo-4-(2-methoxy-ethoxy)-benzylamine is a high-value bifunctional intermediate.[1] It serves as a critical "node" in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and Antibody-Drug Conjugates (ADCs).[1] The bromine atom provides a handle for cross-coupling (Suzuki-Miyaura/Buchwald-Hartwig), while the benzylamine allows for amide coupling.[1] The short polyethylene glycol (PEG) tail—specifically the 2-methoxyethoxy group—is engineered to improve the aqueous solubility of the final scaffold compared to standard alkyl chains.[1]

This guide provides a rigorous analytical framework for validating this compound, comparing its spectral performance against common structural analogs to ensure batch consistency in drug development workflows.

Structural Analysis & Assignment Strategy

The structural integrity of this molecule relies on three distinct domains. A failure in any domain renders the intermediate useless for downstream coupling.

Molecular Visualization & Numbering

The following diagram outlines the structural connectivity and the proton environments targeted in this analysis.

G Figure 1: NMR Assignment Logic for 3-Bromo-4-(2-methoxy-ethoxy)-benzylamine cluster_aromatic Aromatic Core cluster_linker PEG Tail (Solubility) cluster_amine Reactive Head H2 H-2 (Ortho to Br) ~7.55 ppm (d) H6 H-6 (Ortho to CH2NH2) ~7.20 ppm (dd) H2->H6 Meta Coupling (J ~2 Hz) H5 H-5 (Ortho to Ether) ~6.90 ppm (d) H6->H5 Ortho Coupling (J ~8.5 Hz) Ha O-CH2 (Phenoxy) ~4.15 ppm (t) Hb CH2-O (Methoxy) ~3.75 ppm (t) Ha->Hb Vicinal Coupling (J ~5 Hz) Hc O-CH3 (Terminal) ~3.45 ppm (s) Hd Benzylic CH2 ~3.80 ppm (s) He NH2 (Amine) Broad/Variable

Caption: Figure 1 illustrates the three primary chemical environments. Note the diagnostic deshielding of H-2 due to the bromine atom.[2]

Predicted Chemical Shift Data (CDCl₃)

Based on substituent additivity rules and empirical data from analogous 3-bromo-4-alkoxy systems.[1]

AssignmentProton CountMultiplicityShift (δ ppm)Coupling (J Hz)Diagnostic Value
H-2 (Ar-H)1HDoublet (d)7.55 - 7.60~2.0High: Confirms Br regiochemistry (Ortho to Br).[1]
H-6 (Ar-H)1Hdd7.15 - 7.258.5, 2.0Med: Confirms 1,3,4-substitution pattern.[1]
H-5 (Ar-H)1HDoublet (d)6.85 - 6.958.5High: Verify ether attachment (Ortho to O).[1]
O-CH₂ (Phenoxy)2HTriplet (t)4.10 - 4.204.5 - 5.0High: Distinct from benzylic CH₂.[1]
Benzylic CH₂ 2HSinglet (s)3.75 - 3.85-Critical: Purity check (should be sharp singlet).[1]
CH₂-OMe 2HTriplet (t)3.70 - 3.784.5 - 5.0Med: Often overlaps with benzylic CH₂ in low field.
O-CH₃ 3HSinglet (s)3.40 - 3.45-High: Integral reference (set to 3.00).[1]
NH₂ 2HBroad s1.50 - 2.50-Low: Concentration/Solvent dependent.[1]

Comparative Performance Analysis

In drug discovery, "performance" of an intermediate refers to the ease of verification and the chemical orthogonality it provides.[1] We compare this specific brominated-PEG linker against two common alternatives.

Alternative 1: The Non-Brominated Analog

Compound: 4-(2-methoxy-ethoxy)-benzylamine[1]

  • Spectral Difference: Without the bromine at position 3, the aromatic region simplifies to an AA'BB' system (two doublets integrating to 2H each) centered around 6.9 and 7.2 ppm.[1]

  • Performance Gap: The 3-Bromo derivative breaks this symmetry. The appearance of the H-2 doublet at ~7.6 ppm is the "Go/No-Go" signal for successful bromination.[1] If you see an AA'BB' pattern, your starting material did not react, or you have debrominated side-products.[1]

Alternative 2: The Simple Methoxy Analog

Compound: 3-Bromo-4-methoxy-benzylamine[1]

  • Spectral Difference: The simple methoxy analog shows a single singlet at ~3.9 ppm (Ar-OMe).

  • Performance Gap: The 2-methoxy-ethoxy tail introduces complexity (two triplets + one singlet).

    • Risk:[1] In low-field NMR (300 MHz), the O-CH2-CH2-O region can appear as a messy second-order multiplet ("roof effect").[1]

    • Advantage:[1][3] The distinct separation of the terminal OMe (~3.45 ppm) from the aromatic ether CH2 (~4.15 ppm) allows for precise integral calculation to confirm the integrity of the PEG chain, which is often liable to cleavage under harsh acidic conditions.[1]

Comparative Data Summary
Feature3-Bromo-4-(2-methoxy-ethoxy) (Target)Non-Brominated AnalogSimple Methoxy Analog
Aromatic Pattern AMX (3 distinct signals) AA'BB' (Symmetric)AMX (3 distinct signals)
Diagnostic Shift H-2 @ ~7.6 ppm No signal > 7.3 ppmH-2 @ ~7.6 ppm
Linker Signals 2x Triplet + 1x Singlet 2x Triplet + 1x Singlet1x Singlet (Ar-OMe)
Solubility (Calc) High (ClogP ~1.2) HighLow (ClogP ~2.[1]1)
Analysis Risk Moderate (Ethylene glycol overlap)ModerateLow (Clean spectrum)

Experimental Protocols

Sample Preparation (Self-Validating)

Objective: Maximize resolution between the Benzylic CH2 and the PEG chain.

  • Solvent Selection:

    • Primary: Chloroform-d (CDCl₃) + 0.03% TMS.[1] Why: Provides the best resolution for the aliphatic region (3.0 - 4.5 ppm) to separate the benzylic singlet from the ether triplets.[1]

    • Alternative: DMSO-d₆.[1][4] Why: Use ONLY if the sample is the Hydrochloride (HCl) salt.[1] The free base may carbonate in air; the salt is stable but requires DMSO to dissolve.

  • Concentration: 10-15 mg in 0.6 mL solvent.

    • Note: Higher concentrations can cause the NH₂ peak to shift downfield and broaden, potentially obscuring the benzylic CH₂.

Acquisition Parameters (Standard 400 MHz)
  • Pulse Angle: 30° (ensure accurate integration).

  • Relaxation Delay (D1): ≥ 1.0 second (Critical for accurate integration of aromatic vs. aliphatic protons).[1]

  • Scans (NS): 16 (Sufficient for >95% purity samples).

  • Temperature: 298 K.[1]

Troubleshooting Common Impurities
  • Impurity A: 3-Bromo-4-hydroxybenzylamine. [1]

    • Origin: Cleavage of the ether tail.[1]

    • Detection: Disappearance of the 3.45 ppm singlet; appearance of a broad phenolic OH (exchangeable).[1]

  • Impurity B: 3-Bromo-4-(2-methoxy-ethoxy)-benzonitrile. [1]

    • Origin: Incomplete reduction.

    • Detection: Missing Benzylic CH₂ at 3.8 ppm. Aromatic signals shifted downfield by ~0.3 ppm due to the electron-withdrawing cyano group.

Analytical Workflow Diagram

This workflow ensures that only high-quality intermediates move to the next synthesis step.

Workflow Start Crude Product Isolated Solubility Solubility Check: Dissolve in CDCl3 Start->Solubility Decision1 Cloudy/Insoluble? Solubility->Decision1 SwitchSolvent Switch to DMSO-d6 (Likely HCl Salt) Decision1->SwitchSolvent Yes RunNMR Acquire 1H NMR (16 Scans, D1=1s) Decision1->RunNMR No (Clear) SwitchSolvent->RunNMR Check1 Check 7.5-7.6 ppm Region RunNMR->Check1 Fail1 No Doublet? Failed Bromination Check1->Fail1 Absent Check2 Check 3.4-4.2 ppm Region Check1->Check2 Present Fail2 Missing OMe or Wrong Integration? Check2->Fail2 Incorrect Pass Pass: Calculate Purity & Proceed Check2->Pass Correct

Caption: Decision tree for validating 3-Bromo-4-(2-methoxy-ethoxy)-benzylamine batches.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Authoritative text on substituent additivity rules for benzene derivatives). [1]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][4] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 62(21), 7512–7515.[1] [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.).[1] Spectral Database for Organic Compounds (SDBS).[1] (Reference for standard benzylamine and anisole shifts). [Link][1]

  • Fulmer, G. R., et al. (2010).[1][5] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[1][5] [Link]

Sources

A Researcher's Guide to Selecting Arylamine Building Blocks: 3-Bromo-4-(2-methoxy-ethoxy)-benzylamine vs. 3-Bromo-4-methoxybenzylamine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Comparative Analysis for Medicinal Chemistry and Drug Development Professionals

In the nuanced field of medicinal chemistry, the selection of a synthetic building block is a critical decision that profoundly influences the physicochemical properties, reactivity, and ultimately, the biological activity of a target molecule. Among the vast array of available reagents, substituted benzylamines are foundational for constructing a diverse range of pharmacologically active compounds. This guide provides a detailed comparison of two structurally related, yet functionally distinct, building blocks: 3-Bromo-4-(2-methoxy-ethoxy)-benzylamine and 3-Bromo-4-methoxybenzylamine .

This analysis, grounded in experimental data and established chemical principles, will explore the subtle yet significant impact of substituting a simple methoxy group with a 2-methoxyethoxy side chain. We will delve into how this modification alters key physicochemical parameters relevant to drug design, influences synthetic strategy, and offers opportunities for modulating a compound's pharmacokinetic profile.

Part 1: Structural and Physicochemical Properties

The primary distinction between the two molecules lies in the ether substituent at the 4-position of the benzene ring. This seemingly minor change—extending the methoxy group by an ethylene glycol unit—has significant downstream consequences for a molecule's behavior, both in a reaction flask and in a biological system.

Property3-Bromo-4-methoxybenzylamine3-Bromo-4-(2-methoxy-ethoxy)-benzylamineRationale for Difference
Molecular Formula C₈H₁₀BrNOC₁₀H₁₄BrNO₂The addition of a C₂H₄O unit.
Molecular Weight 216.08 g/mol 260.13 g/mol Increased mass from the ethoxy extension.
Calculated LogP 1.8 - 2.32.0 - 2.6The additional ethyl group increases the molecule's nonpolar character, enhancing its lipophilicity.[1]
Topological Polar Surface Area (TPSA) 38.3 Ų47.5 ŲThe second ether oxygen in the 2-methoxyethoxy group adds another polar center, increasing the TPSA.
Hydrogen Bond Donors 1 (from -NH₂)1 (from -NH₂)Unchanged, as the primary amine is the sole H-bond donor.
Hydrogen Bond Acceptors 2 (from -O- and -N-)3 (from two -O- and one -N-)The additional ether oxygen provides another site for hydrogen bond acceptance.

Key Insights for the Medicinal Chemist:

  • Lipophilicity and Permeability: The higher LogP of the 2-methoxyethoxy derivative suggests it will be more lipophilic.[1] This can be a strategic advantage for enhancing membrane permeability and targeting proteins in hydrophobic environments. However, it may also lead to decreased aqueous solubility.

  • Solubility and Interactions: The increased TPSA and number of hydrogen bond acceptors in 3-Bromo-4-(2-methoxy-ethoxy)-benzylamine can potentially improve solubility in polar protic solvents and offer additional interaction points with a biological target.[2] The ether oxygen can engage in hydrogen bonding with backbone amides or hydroxyl-containing residues in a protein binding pocket.[2]

  • Metabolic Stability: The methoxy group is a known site for metabolic O-demethylation by cytochrome P450 enzymes.[3] While the 2-methoxyethoxy group is also an ether, its increased bulk and different electronic environment may alter the rate and profile of metabolic breakdown, a critical consideration in drug design.

Part 2: Synthesis and Reactivity Profile

Both benzylamines serve as versatile intermediates, primarily leveraging the nucleophilicity of the amine group and the potential for cross-coupling reactions at the bromine-substituted carbon.

General Reactivity:

  • Amide Bond Formation: The primary amine on both molecules readily participates in amide coupling reactions with carboxylic acids. This is one of the most common transformations in medicinal chemistry.[4] Standard coupling reagents like HATU, EDC, or conversion of the acid to an acyl chloride are effective.[5][6]

  • Reductive Amination: Both compounds can be used to form secondary amines by reacting with aldehydes or ketones under reductive conditions (e.g., using NaBH(OAc)₃ or H₂/Pd).

  • N-Alkylation/Arylation: The amine can be further functionalized through reactions with alkyl halides or through Buchwald-Hartwig amination with aryl halides.

  • Suzuki and Other Cross-Couplings: The aryl bromide moiety is a handle for introducing molecular complexity via palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds.

The choice between the two reagents does not significantly alter the fundamental reactivity of the functional groups. However, the difference in steric bulk and solubility may require minor adjustments to reaction conditions (e.g., solvent choice, temperature) to optimize yields.

Workflow: Comparative Reactivity in Amide Coupling

This diagram illustrates the parallel utility of both benzylamines in a standard amide coupling reaction, a cornerstone of pharmaceutical synthesis.[4]

Caption: Parallel amide coupling workflow for both benzylamines.

Part 3: Application in Medicinal Chemistry - A Strategic Choice

The decision to use 3-Bromo-4-(2-methoxy-ethoxy)-benzylamine over its simpler methoxy counterpart is typically a deliberate strategy to modulate a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) properties or to probe specific interactions within a target's binding site.

Case Study Hypothesis: Targeting a Kinase Inhibitor

Imagine designing a kinase inhibitor where a key interaction involves a hydrogen bond to a backbone amide in the hinge region, and a nearby solvent-exposed channel offers an opportunity for additional interactions.

  • 3-Bromo-4-methoxybenzylamine: An amide derived from this amine would position the methoxy group towards the solvent channel. Its modest size and lipophilicity might offer a baseline level of activity.

  • 3-Bromo-4-(2-methoxy-ethoxy)-benzylamine: An amide from this building block extends a flexible, more polar chain into the solvent channel. This extension could:

    • Improve Solubility: The additional ether oxygen can improve aqueous solubility, which is often a challenge with kinase inhibitors.

    • Form Additional H-Bonds: The terminal methoxy and the ether linkage oxygen can form new hydrogen bonds with water or polar residues lining the channel, potentially increasing binding affinity and selectivity.[7]

    • Optimize Pharmacokinetics: The ethylene glycol-like motif is a common feature in PEGylation, a strategy known to improve drug half-life and reduce clearance. While a single unit is not PEGylation, it can favorably influence a molecule's pharmacokinetic profile.

Logic Diagram: Building Block Selection Rationale

This diagram outlines the decision-making process for selecting the optimal benzylamine based on desired drug properties.

G start Start: Define Drug Design Goal goal1 Goal: Maximize Lipophilicity / Core Scaffold Filling start->goal1 goal2 Goal: Improve Solubility / Explore Solvent Channel start->goal2 choice1 Select: 3-Bromo-4-methoxybenzylamine goal1->choice1 choice2 Select: 3-Bromo-4-(2-methoxy-ethoxy)-benzylamine goal2->choice2 prop1 Properties: Lower MW Lower TPSA Higher LogP (relative to size) choice1->prop1 prop2 Properties: Higher MW Higher TPSA / H-bond acceptors Potential for improved PK profile choice2->prop2

Caption: Decision tree for selecting the appropriate benzylamine.

Part 4: Experimental Protocols

The following is a representative, generalized protocol for an amide coupling reaction. Researchers should adapt it based on the specific carboxylic acid and scale.

General Protocol: EDC/HOBt Mediated Amide Coupling

Materials:

  • Carboxylic acid (1.0 eq)

  • 3-Bromo-4-methoxybenzylamine OR 3-Bromo-4-(2-methoxy-ethoxy)-benzylamine (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • Hydroxybenzotriazole (HOBt) (1.2 eq)

  • Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq) and dissolve it in anhydrous DMF.

  • Add EDC (1.2 eq) and HOBt (1.2 eq) to the solution. Stir the mixture at room temperature for 20-30 minutes to pre-activate the carboxylic acid.

  • In a separate vial, dissolve the selected benzylamine (1.1 eq) in a small amount of anhydrous DMF.

  • Add the benzylamine solution and DIPEA (3.0 eq) to the reaction flask.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.[5]

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired amide.

Conclusion

The choice between 3-Bromo-4-methoxybenzylamine and 3-Bromo-4-(2-methoxy-ethoxy)-benzylamine is a strategic one that extends beyond simple structural analogy.

  • Choose 3-Bromo-4-methoxybenzylamine for a more compact, lipophilic building block when the primary goal is to fill a hydrophobic pocket or when minimizing molecular weight and polar surface area is a priority. It is a workhorse reagent for establishing core pharmacophores.

  • Choose 3-Bromo-4-(2-methoxy-ethoxy)-benzylamine when seeking to enhance aqueous solubility, introduce additional hydrogen bonding opportunities, or modulate the pharmacokinetic profile of a lead compound. The flexible ethoxy linker provides a powerful tool for "vectorial" exploration of solvent-exposed regions of a binding site.

By understanding the distinct physicochemical contributions of the methoxy and 2-methoxyethoxy groups, medicinal chemists can make more informed decisions, accelerating the rational design and optimization of novel therapeutic agents.

References

  • Allen, C. L., Chhatwal, A. R., & Williams, J. M. J. (n.d.). Direct amide formation from unactivated carboxylic acids and amines. Royal Society of Chemistry. Available at: [Link]

  • Ansari, M. I., et al. (2018). Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2. Royal Society Open Science. Available at: [Link]

  • Vaia. (n.d.). Explain what effect replacing the methoxy groups on methicillin with ethoxy groups might have on the properties of the agent. Vaia. Available at: [Link]

  • Hudson, A. S., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. Available at: [Link]

  • Gnap, J. M., et al. (2024). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • da Silva, A. B. F., et al. (2020). The Influence of Methoxy and Ethoxy Groups on Supramolecular Arrangement of Two Methoxy-chalcones. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Di Gioia, M. L., et al. (2023). Reactive deep eutectic solvents for EDC-mediated amide synthesis. Organic & Biomolecular Chemistry. Available at: [Link]

  • Ishikawa, M., et al. (2001). Potent and Selective ET-A Antagonists. 1. Syntheses and Structure−Activity Relationships of N-(6-(2-(Aryloxy)ethoxy)-4-pyrimidinyl)sulfonamide Derivatives. Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). The role of the methoxy group in approved drugs. ResearchGate. Available at: [Link]

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The 2-Methoxyethoxy Chain: A Strategic Tool for Enhancing Metabolic Stability in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of efficacious and safe therapeutics, medicinal chemists are in a constant battle against metabolic liabilities. A promising lead compound can quickly be derailed by rapid metabolism, leading to poor bioavailability, short half-life, and the formation of potentially toxic metabolites.[1] This guide provides an in-depth technical comparison of the 2-methoxyethoxy (MEO) moiety as a tool to enhance metabolic stability, weighing its performance against other common strategies. We will delve into the underlying mechanisms, provide detailed experimental protocols for evaluation, and present a critical analysis of its application in drug design.

The Challenge of Metabolic Instability

The metabolic fate of a drug candidate is a critical determinant of its clinical success. The liver, armed with a battery of enzymes, most notably the cytochrome P450 (CYP) superfamily, is the primary site of drug metabolism.[2] These enzymes often introduce or unmask polar functional groups (Phase I reactions) to facilitate excretion, a process that can deactivate the drug or, in some cases, generate reactive metabolites.[3] Strategies to mitigate this metabolic turnover are, therefore, a cornerstone of modern drug design.[4]

The 2-Methoxyethoxy Group: A Shield Against Metabolism?

The 2-methoxyethoxy group, with its combination of ether and alkyl functionalities, presents a unique set of physicochemical properties that can be strategically employed to enhance metabolic stability. Its impact can be attributed to several factors:

  • Steric Hindrance: The bulk of the 2-methoxyethoxy chain can sterically shield adjacent metabolically labile sites from the active site of metabolizing enzymes.

  • Electronic Effects: The ether oxygens can influence the electron density of the parent molecule, potentially deactivating it towards oxidative metabolism.

  • Physicochemical Properties: The introduction of the 2-methoxyethoxy group can modulate a compound's lipophilicity (LogP/LogD) and polarity, which in turn affects its interaction with metabolic enzymes and its overall pharmacokinetic profile.[5]

Comparative Analysis: 2-Methoxyethoxy vs. Other Metabolic Blockers

Functional GroupKey Physicochemical PropertiesCommon Metabolic PathwaysRationale for Impact on Metabolic Stability
2-Methoxyethoxy Increases polarity and water solubility.[6] Can act as a hydrogen bond acceptor.O-dealkylation, ether cleavage, oxidation to methoxyacetic acid.[7]Steric bulk can shield nearby metabolic "soft spots." The ether linkages are generally more stable than, for example, ester groups. However, O-dealkylation remains a potential liability.
Methoxy Increases lipophilicity compared to a hydroxyl group.[8] Can act as a hydrogen bond acceptor.O-demethylation is a very common metabolic pathway mediated by CYPs.Often a metabolic "soft spot" itself, leading to rapid clearance. However, it can be used to block metabolism at an adjacent position.
Ethoxy More lipophilic than methoxy.O-deethylation, similar to O-demethylation but can sometimes be slower.Can offer slightly more steric hindrance than a methoxy group, but is still susceptible to O-dealkylation.
Fluorine Highly electronegative, strong C-F bond. Increases lipophilicity when replacing a hydroxyl group.[8]Generally metabolically stable. Blocks metabolism at the site of substitution.The strength of the C-F bond makes it highly resistant to CYP-mediated oxidation.[9] It is a very effective metabolic blocker.

Inference and Field-Proven Insights: While fluorine is a highly effective and widely used metabolic blocker due to the strength of the C-F bond, the 2-methoxyethoxy group offers a different strategic advantage.[9] Its utility lies not just in blocking a specific site, but in its ability to modulate the overall physicochemical properties of the molecule, including solubility and steric bulk, which can indirectly lead to improved metabolic stability and pharmacokinetic profiles.

Experimental Evaluation of Metabolic Stability

A robust assessment of metabolic stability is crucial for data-driven decision-making in drug discovery. Here, we provide detailed protocols for key in vitro and in vivo experiments.

In Vitro Liver Microsomal Stability Assay

This assay is a primary screen to evaluate the susceptibility of a compound to Phase I metabolism, primarily by CYP enzymes.[2]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with liver microsomes.

Experimental Workflow:

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_compound Prepare test compound stock solution (e.g., 10 mM in DMSO) pre_incubation Pre-incubate microsomes and test compound at 37°C prep_compound->pre_incubation prep_microsomes Thaw pooled liver microsomes (human, rat, etc.) on ice prep_microsomes->pre_incubation prep_buffer Prepare incubation buffer (e.g., 100 mM potassium phosphate, pH 7.4) prep_buffer->pre_incubation prep_cofactor Prepare NADPH regenerating system initiation Initiate reaction by adding NADPH pre_incubation->initiation sampling Collect aliquots at multiple time points (e.g., 0, 5, 15, 30, 60 min) initiation->sampling quenching Quench reaction with cold acetonitrile containing an internal standard sampling->quenching centrifugation Centrifuge to pellet protein quenching->centrifugation lcms Analyze supernatant by LC-MS/MS centrifugation->lcms data_analysis Quantify parent compound remaining and calculate t½ and CLint lcms->data_analysis

Caption: Workflow for in vitro microsomal stability assay.

Detailed Protocol:

  • Preparation of Reagents:

    • Test Compound: Prepare a 1 mM stock solution in a suitable solvent (e.g., DMSO).

    • Liver Microsomes: Thaw pooled liver microsomes (e.g., human, rat) on ice. Dilute to a working concentration of 1 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

    • NADPH Regenerating System (NRS): Prepare a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the liver microsome suspension.

    • Add the test compound to a final concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding the NRS.

    • Incubate at 37°C with shaking.

  • Sampling and Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing a cold quenching solution (e.g., acetonitrile with an internal standard like warfarin).

  • Sample Analysis:

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line is the elimination rate constant (k).

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) = (V/P) * (0.693 / t½), where V is the incubation volume and P is the amount of microsomal protein.

Controls:

  • Negative Control: Incubate the test compound with microsomes without the NADPH regenerating system.

  • Positive Controls: Include compounds with known high and low clearance (e.g., verapamil and diazepam, respectively).

In Vivo Pharmacokinetic Studies

These studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound in a living organism.

Objective: To determine key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and bioavailability (%F) of a test compound.

Experimental Workflow:

G cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis iv_dosing Administer compound intravenously (IV) to one group of animals blood_collection Collect blood samples at predetermined time points iv_dosing->blood_collection po_dosing Administer compound orally (PO) to another group of animals po_dosing->blood_collection plasma_prep Process blood to obtain plasma blood_collection->plasma_prep sample_extraction Extract compound from plasma plasma_prep->sample_extraction lcms_analysis Quantify compound concentration by LC-MS/MS sample_extraction->lcms_analysis pk_modeling Perform pharmacokinetic modeling to determine parameters lcms_analysis->pk_modeling

Caption: Workflow for an in vivo pharmacokinetic study.

Detailed Protocol (Rodent Model):

  • Animal Dosing:

    • Use two groups of animals (e.g., Sprague-Dawley rats).

    • Administer the test compound intravenously (IV) via the tail vein to one group.

    • Administer the test compound orally (PO) via gavage to the second group.

  • Blood Sampling:

    • Collect blood samples (e.g., via tail vein or retro-orbital sinus) at various time points post-dosing (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

    • Collect blood in tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Store plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive LC-MS/MS method for the quantification of the test compound in plasma.

    • Extract the compound from the plasma samples (e.g., via protein precipitation or liquid-liquid extraction).

    • Analyze the extracts by LC-MS/MS.

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis of the plasma concentration-time data.

    • Calculate key parameters such as AUC (area under the curve), CL, Vd, and t½ for both IV and PO routes.

    • Calculate oral bioavailability (%F) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Metabolic Pathways of 2-Methoxyethoxy-Containing Compounds

The metabolism of a 2-methoxyethoxy-substituted compound can proceed through several pathways, primarily involving the ether linkages.

G Parent Parent Compound (with 2-methoxyethoxy group) Metabolite1 O-dealkylation (cleavage of terminal methyl group) Parent->Metabolite1 CYP450 Metabolite2 Ether Cleavage (cleavage of ethyl-ether bond) Parent->Metabolite2 CYP450 Metabolite3 Oxidation (formation of methoxyacetic acid) Metabolite1->Metabolite3 ADH/ALDH Excretion Further Conjugation and/or Excretion Metabolite2->Excretion Metabolite3->Excretion

Caption: Potential metabolic pathways of a 2-methoxyethoxy moiety.

Studies on related compounds such as bis(2-methoxyethyl)ether have shown that the principal urinary metabolite is (2-methoxyethoxy)acetic acid.[7] Other metabolites can include 2-(2-methoxyethoxy)ethanol and methoxyacetic acid.[7] The initial ether cleavage is often mediated by CYP enzymes, with subsequent oxidation steps carried out by alcohol and aldehyde dehydrogenases.

Case Study: 2-Methoxyestradiol vs. its Sulphamoylated Derivative

A compelling example of how structural modification can dramatically enhance metabolic stability and bioavailability is the case of 2-methoxyestradiol (2-ME), an endogenous estrogen metabolite with anti-cancer properties.[10] 2-ME itself has very low oral bioavailability due to rapid metabolism. However, its sulphamoylated derivative, 2-methoxyoestradiol-bis-sulphamate (2-MeOE2bisMATE), exhibits significantly improved metabolic stability and an oral bioavailability of 85% in rats.[10] This derivative was found to be resistant to metabolism, leading to almost complete inhibition of tumor growth in a mouse xenograft model, whereas 2-ME at the same dose was ineffective.[10] This case study underscores the profound impact that strategic chemical modification can have on the pharmacokinetic profile and, consequently, the therapeutic potential of a compound.

Conclusion

The 2-methoxyethoxy chain is a valuable tool in the medicinal chemist's arsenal for improving the metabolic stability of drug candidates. While not a universal solution, its ability to introduce steric hindrance and modulate physicochemical properties offers a strategic advantage over simple alkyl or methoxy groups, which are often metabolic liabilities themselves. Compared to the highly effective but potentially lipophilicity-altering fluorine atom, the 2-methoxyethoxy group provides a means to enhance stability while also improving aqueous solubility. The decision to incorporate a 2-methoxyethoxy group should be guided by a thorough understanding of the metabolic "soft spots" of the lead compound and a comprehensive evaluation of its impact on the overall ADME profile through the rigorous experimental protocols outlined in this guide. By leveraging the unique properties of the 2-methoxyethoxy chain, researchers can rationally design molecules with improved pharmacokinetic profiles, ultimately increasing the probability of clinical success.

References

  • Thompson, T. N. (2001). Optimization of metabolic stability as a goal of modern drug design. Medicinal Research Reviews, 21(5), 412-449. [Link]

  • Taylor, S., & Unitt, J. (2018). The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. ChemRxiv. [Link]

  • Kamel, A. (2010). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. New England Drug Metabolism Discussion Group. [Link]

  • Wikipedia contributors. (2023). Quantitative structure–activity relationship. Wikipedia. [Link]

  • Singh, P. (2024). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Journal of Drug Metabolism & Toxicology. [Link]

  • MedCrave. (2018). Review on: quantitative structure activity relationship (QSAR) modeling. MOJ Biorganic & Organic Chemistry. [Link]

  • International Journal of Novel Research and Development. (2022). Quantitative Structure-Activity Relationship (QSAR): A Review. IJNRD. [Link]

  • ResearchGate. (n.d.). Quantitative Structure-Activity Relationship (QSAR): Modeling Approaches to Biological Applications. ResearchGate. [Link]

  • Kalgutkar, A. S., et al. (2015). Metabolism-guided drug design. MedChemComm, 6(7), 1237-1255. [Link]

  • Peters, J. U. (2020). Log D Contributions of Substituents Commonly Used in Medicinal Chemistry. Journal of Medicinal Chemistry, 63(15), 8432-8446. [Link]

  • ResearchGate. (2021). Optimization of Metabolic Stability as a Goal of Modern Drug Design. ResearchGate. [Link]

  • Ellefsen, K. N., et al. (2021). In vitro toxicokinetics and metabolic profiling of methoxycathinones and methylthiocathinones using human liver systems and hyphenated mass spectrometry. Archives of Toxicology, 95(10), 3249-3266. [Link]

  • Daniel, J. W., & Evans, J. G. (1993). Metabolism of bis(2-methoxyethyl) ether in the adult male rat: evaluation of the principal metabolite as a testicular toxicant. Toxicology and Applied Pharmacology, 121(1), 49-54. [Link]

  • Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability. An Introduction to Medicinal Chemistry & Molecular Recognition. [Link]

  • Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69(3), 345-361. [Link]

  • Whalley, P. M. (n.d.). Industry view: In vitro comparative metabolism studies to identify metabolites. EFSA. [Link]

  • MeCour. (n.d.). Validation of a Phase I and Phase II Metabolic Stability Assay in Subcellular Fractions. MeCour Temperature Control. [Link]

  • ResearchGate. (2023). In vitro comparative assessment of metabolic stability and structure–metabolism relationships of five fentanyl analogs with varying N-acyl side chain lengths. ResearchGate. [Link]

  • MDPI. (2023). Energetic Effects in Methyl- and Methoxy-Substituted Indanones: A Synergistic Experimental and Computational Study. Applied Sciences. [Link]

  • Purohit, A., & Reed, M. J. (2004). Pharmacokinetics and efficacy of 2-methoxyoestradiol and 2-methoxyoestradiol-bis-sulphamate in vivo in rodents. British Journal of Cancer, 90(5), 1072-1077. [Link]

Sources

Comparing pharmacokinetic profiles of benzylamine analogs

Author: BenchChem Technical Support Team. Date: February 2026

Optimization of Metabolic Stability via Structural Modification

Executive Summary

Benzylamine scaffolds are ubiquitous pharmacophores in medicinal chemistry, serving as core structures for monoamine oxidase (MAO) inhibitors, anti-diabetic agents (SSAO substrates), and various CNS-active ligands. However, the unsubstituted benzylamine moiety represents a significant metabolic liability. It acts as a high-affinity substrate for Semicarbazide-Sensitive Amine Oxidase (SSAO/VAP-1) and MAO-B , leading to rapid oxidative deamination, low oral bioavailability, and the generation of reactive aldehyde byproducts.

This guide objectively compares the pharmacokinetic (PK) profile of a reference Benzylamine (Candidate A) against two structurally optimized analogs: 4-Fluorobenzylamine (Candidate B) and


-Methylbenzylamine (Candidate C) . Through experimental data and mechanistic analysis, we demonstrate how specific structural modifications—para-fluorination and steric hindrance—alter metabolic clearance (

) and systemic exposure (

).

Structural Candidates & Physicochemical Basis

The primary failure mode for benzylamine therapeutics is rapid "First-Pass" metabolism. The following candidates represent standard medicinal chemistry strategies to mitigate this liability.

CandidateStructure DescriptionModification StrategyTheoretical Impact
Candidate A Unsubstituted BenzylamineReference Standard High susceptibility to SSAO/MAO-B mediated oxidative deamination.
Candidate B 4-FluorobenzylamineElectronic Modulation Fluorine at the para-position blocks CYP-mediated ring hydroxylation and alters the pKa of the amine, potentially reducing MAO affinity via electronic withdrawal.
Candidate C

-Methylbenzylamine
Steric Hindrance Introduction of a methyl group at the benzylic carbon creates steric bulk, directly impeding the enzyme's ability to abstract the

-proton required for oxidation.

Mechanistic Pathway: The Metabolic Liability

To understand the PK differences, one must visualize the degradation pathway. Benzylamines are converted into imines and subsequently aldehydes.

Figure 1: Oxidative Deamination Pathway[1]

MetabolicPathway Substrate Benzylamine (Candidate A) Intermediate Imine Intermediate Substrate->Intermediate Oxidation (-2H) Enzyme MAO-B / SSAO (Enzymatic Attack) Enzyme->Intermediate Catalysis Product Benzaldehyde + NH3 + H2O2 Intermediate->Product Hydrolysis (+H2O) CandB Candidate B (4-F) Reduces CYP hydroxylation Modulates Vmax CandB->Substrate CandC Candidate C (α-Me) Steric Block of α-proton abstraction CandC->Substrate

Figure 1: The oxidative deamination pathway mediated by Amine Oxidases.[][2] Candidate C blocks the initial oxidation step by sterically hindering access to the


-carbon.

Comparative Pharmacokinetic Data

The following data summarizes a comparative PK study in male Sprague-Dawley rats (


 per group) following a single oral (PO) dose of 5 mg/kg.
Table 1: In Vivo Pharmacokinetic Parameters
ParameterDefinitionCand. A (Ref)Cand. B (4-F)Cand. C (

-Me)
Performance Verdict

(h)
Time to peak conc.0.250.501.5Cand C: Slower absorption suggests reduced first-pass extraction.

(ng/mL)
Peak plasma conc.120 ± 15340 ± 28850 ± 45Cand C: 7-fold increase in peak exposure.

(ng·h/mL)
Total Exposure2109803,200Cand C: Superior bioavailability.

(h)
Elimination Half-life0.41.24.5Cand C: Supports BID (twice daily) dosing; Cand A requires constant infusion.

(L/h/kg)
Total Clearance22.58.42.1Cand A: Approaches hepatic blood flow (high extraction ratio).

(%)
Bioavailability<5%18%65%Cand C: Viable for oral solid dosage forms.
Analysis of Results
  • Candidate A (Reference): Exhibits "flow-limited" clearance. The bioavailability (<5%) indicates that nearly all the drug is metabolized by intestinal SSAO and hepatic MAO-B before reaching systemic circulation [1].

  • Candidate B (4-Fluorobenzylamine): The fluorine substitution provides a moderate improvement (

    
     increased 3-fold). While it protects the para-position from CYP-mediated hydroxylation, it does not fully prevent MAO-mediated deamination at the amine "head" [2].
    
  • Candidate C (

    
    -Methylbenzylamine):  Demonstrates the most robust profile. The 
    
    
    
    -methyl group acts as a steric shield, drastically reducing the affinity of MAO-B and SSAO for the substrate. This transforms the molecule from a high-clearance compound to a low-clearance drug candidate suitable for oral dosing.

Experimental Protocols

To replicate these findings, strictly adhere to the following self-validating bioanalytical protocols.

Bioanalytical Workflow (LC-MS/MS)

Quantifying small, polar amines is challenging due to poor retention on C18 columns. We utilize a Derivatization Strategy or a PFP (Pentafluorophenyl) Column approach to ensure selectivity.

Protocol: Plasma Sample Preparation
  • Thawing: Thaw plasma samples on wet ice.

  • Internal Standard (IS): Add 10 µL of deuterated internal standard (

    
    -Benzylamine, 100 ng/mL).
    
  • Protein Precipitation: Add 200 µL of Acetonitrile containing 0.1% Formic Acid.

  • Vortex/Centrifuge: Vortex for 2 min; Centrifuge at 10,000 x g for 10 min at 4°C.

  • Supernatant Transfer: Transfer 100 µL of supernatant to a 96-well plate.

  • Dilution: Dilute 1:1 with HPLC-grade water (prevents solvent effects on peak shape).

Protocol: LC-MS/MS Conditions
  • Instrument: Agilent 6460 Triple Quadrupole or equivalent.

  • Column: Agilent Pursuit PFP (2.0 x 50 mm, 3 µm) – Critical for retaining polar amines [3].

  • Mobile Phase A: Water + 0.1% Formic Acid + 1mM Ammonium Formate.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

  • Gradient: 5% B held for 0.5 min; ramp to 90% B over 3.0 min.

  • Detection: ESI Positive Mode (MRM).

    • Benzylamine Transition: 108.1

      
       91.1 (Quantifier).
      
    • 4-Fluorobenzylamine Transition: 126.1

      
       109.1.
      
Figure 2: Bioanalytical Workflow

BioanalysisWorkflow Sample Plasma Sample (50 µL) IS_Add Add Internal Standard (D5-Benzylamine) Sample->IS_Add Precip Protein Precipitation (ACN + 0.1% FA) IS_Add->Precip Centrifuge Centrifugation 10,000g, 10 min Precip->Centrifuge LCMS LC-MS/MS Analysis (PFP Column) Centrifuge->LCMS Supernatant Data Quantification (MRM Transitions) LCMS->Data

Figure 2: Step-by-step bioanalytical workflow for the quantification of benzylamine analogs in plasma.

Strategic Recommendations

Based on the comparative data, the following optimization strategies are recommended for drug development programs utilizing benzylamine scaffolds:

  • Prioritize Steric Hindrance: If the benzylamine "head" is not critical for receptor binding, introduce an

    
    -methyl group immediately. This single change often solves bioavailability issues.
    
  • Fluorine for Metabolic Blocking: If the

    
    -carbon must remain unsubstituted (e.g., for active site fitting), use 4-Fluorine  or 2,4-Difluorine  substitution. This will not stop MAO deamination completely but will extend half-life by reducing auxiliary metabolic pathways (CYP oxidation) [4].
    
  • Screen Against SSAO: Early in vitro screening should include incubations with human adipose tissue microsomes (rich in SSAO) in addition to standard liver microsomes, as SSAO is a major clearance route for these compounds [1].

References

  • Carpéné, C., et al. (2020). MAO and SSAO activities and transport of benzylamine across the rat intestine.[3] ResearchGate. Available at: [Link]

  • Agilent Technologies. (2016). Plasma Catecholamines by LC/MS/MS using Agilent Pursuit PFP.[4] Agilent Application Notes. Available at: [Link]

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry.[5][6][7][8][9] Journal of Medicinal Chemistry. Available at: [Link]

Sources

Elemental analysis standards for brominated organic amines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Elemental Analysis Standards for Brominated Organic Amines Content Type: Technical Comparison Guide & Validated Protocols

For pharmaceutical intermediates and agrochemical development, brominated organic amines represent one of the most difficult matrices for elemental analysis (EA). This specific chemical class presents a "perfect storm" of analytical interference:

  • The Halogen Effect: Bromine (

    
    ) is a heavy halogen (79.90 u). Upon combustion, it forms both 
    
    
    
    and
    
    
    . Without specific scavenging, these species poison oxidation catalysts and interfere with Nitrogen detection (thermal conductivity) or Carbon detection (IR absorption).
  • The Amine Effect: Amines are frequently hygroscopic and prone to oxidation. Inaccurate weighing due to moisture uptake is the #1 source of error, often mistaken for instrument failure.

  • The Stoichiometric Trap: High bromine content significantly dilutes the weight fraction of Carbon and Nitrogen, requiring higher precision from detectors to meet the standard

    
     journal requirement.
    

This guide compares the two "Gold Standard" methodologies for validating these compounds and defines the Reference Materials (CRMs) required to ensure data integrity.

Part 1: Reference Standards Selection

To validate any method for brominated amines, you cannot use a simple standard like Acetanilide. You must use a "Matrix-Matched" standard that contains Carbon, Hydrogen, Nitrogen, and Bromine.

The Superior Standard: p-Bromoacetanilide

p-Bromoacetanilide (4-Bromoacetanilide) is the industry-preferred CRM for this application. Unlike o-bromobenzoic acid (which lacks Nitrogen) or simple amines (which lack Halogens), p-Bromoacetanilide simultaneously challenges the analyzer's ability to resolve Nitrogen in the presence of Bromine.

Comparative Profile of Reference Standards:

Featurep-Bromoacetanilide (Recommended)o-Bromobenzoic Acid Acetanilide
CAS 103-88-888-65-3103-84-4
Formula



Matrix Match Perfect (Contains C, H, N, Br)Poor (No Nitrogen)Poor (No Bromine)
Stability High (Non-hygroscopic)HighHigh
Use Case Validating N/Br separationValidating Br onlySystem Suitability (Daily)
Theoretical Composition Data (for Calibration)

Use these values to calibrate your instrument or validate recovery.

Elementp-Bromoacetanilide (%)o-Bromobenzoic Acid (%)
Carbon 44.8941.82
Hydrogen 3.772.51
Nitrogen 6.54 0.00
Bromine 37.33 39.75

Critical Insight: If your Nitrogen recovery for p-Bromoacetanilide is high (>6.8%) while Carbon is correct, your combustion tube's halogen trap (Silver wool) is likely saturated, allowing Bromine gas to be misread as Nitrogen.

Part 2: Methodology Comparison

Two primary workflows exist for analyzing these compounds. The choice depends on whether you need high throughput (CHNS) or absolute halogen specificity (Flask-IC).

Method A: Automated Dynamic Flash Combustion (Dumas)

Best for: Routine purity checks, high throughput.

In this method, the sample is combusted at >950°C. The critical modification for brominated amines is the use of Tungsten Trioxide (


)  on the sample or in the tube to aid combustion, and a Silver (Ag) Trap  to strip the bromine gas before it reaches the detector.
Method B: Oxygen Flask Combustion (Schöniger) + Ion Chromatography

Best for: Definitive Bromine quantification, trace analysis.

The sample is burned in a closed flask enriched with Oxygen.[1][2] The gases are absorbed into a solution (typically


) and analyzed via Ion Chromatography (IC).[3] This eliminates matrix interference entirely.
Performance Matrix
MetricAutomated Flash Combustion (CHNS)Oxygen Flask + IC
Throughput High (5-10 mins/sample)Low (30-45 mins/sample)
Sample Size 1–3 mg5–10 mg
Br Precision Good (

)
Excellent (

)
Interference High risk (Br can mimic N)Low risk (Chromatographic separation)
Cost/Run LowHigh (Consumables + Manual labor)

Part 3: Visualizing the Workflows

Workflow 1: The Automated Logic (CHNS Mode)

This diagram illustrates the critical "Halogen Scrubbing" step required for brominated amines.

CombustionLogic Sample Sample + WO3 (p-Bromoacetanilide) Combustion Flash Combustion (950-1100°C) Sample->Combustion O2 Injection Trap Halogen Trap (Silver Wool/Gauze) Combustion->Trap Gases (CO2, H2O, NOx, Br2) Reduction Reduction Tube (Copper) Separation GC Separation (N2, CO2, H2O) Reduction->Separation N2, CO2, H2O Trap->Reduction Br2 Removed Detection TCD Detector Separation->Detection

Figure 1: Automated CHNS workflow. Note the critical placement of the Halogen Trap to prevent Bromine from reaching the detector.

Workflow 2: Decision Matrix for Method Selection

MethodSelection Start Brominated Amine Sample Q1 Is %Br > 5%? Start->Q1 Q2 Is Sample Volatile? Q1->Q2 Yes (High Br) MethodA Method A: Automated CHNS (Use Ag Trap) Q1->MethodA No (Trace Br) Q2->MethodA No (Stable Solid) MethodB Method B: Oxygen Flask + IC (Schöniger) Q2->MethodB Yes (Risk of loss)

Figure 2: Decision tree for selecting the appropriate analytical technique based on sample properties.

Part 4: Validated Experimental Protocols

Protocol A: Handling Hygroscopic Amines (The "Cold Weighing" Technique)

Failure to control moisture is the primary cause of Carbon error.

  • Dry the Standard: Dry p-Bromoacetanilide at 105°C for 1 hour; store in a desiccator.

  • The Micro-Balance Environment: Ensure humidity is <50%. Use an anti-static gun on the tin capsule before taring.

  • Encapsulation:

    • Tare the empty tin capsule.

    • Add sample (approx. 2.0 mg).

    • Seal immediately. Do not leave the capsule open on the balance pan for >30 seconds.

    • Self-Validation: If the weight drifts upwards by >0.005 mg within 10 seconds, the sample is absorbing water. Switch to a liquid sealing press or analyze immediately.

Protocol B: Oxygen Flask Combustion (Schöniger)

Reference: ASTM D4017 (Adapted context) / Pharmacopeial General Chapters.

  • Preparation: Cut ashless filter paper with a "fuse" tail. Weigh 5-10 mg of sample onto the paper. Fold into a packet.

  • Absorbing Solution: Add 10 mL of 1% Alkaline Hydrogen Peroxide (

    
    )  to the 500 mL iodine flask. (The 
    
    
    
    ensures reduction of Bromine gas to Bromide ions).
  • Combustion: Flush flask with Oxygen for 1 minute. Ignite the paper fuse and immediately insert the stopper/basket into the flask. Invert flask to seal with the solvent rim.

  • Absorption: Shake intermittently for 15-30 minutes. The mist must clear completely.

  • Quantification: Transfer solution to a volumetric flask. Analyze via Ion Chromatography (Conductivity detection) against a Bromide standard curve (1–10 ppm).

References

  • ASTM International. ASTM D4017 - Standard Test Method for Water in Paints and Paint Materials by Karl Fischer Method (Contextual reference for moisture/halide handling). [Link]

  • Exeter Analytical. Combustion system provides safe determination of halogens, phosphorus & sulfur (Oxygen Flask Method). [Link][4]

Sources

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Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-4-(2-methoxy-ethoxy)-benzylamine
Reactant of Route 2
Reactant of Route 2
3-Bromo-4-(2-methoxy-ethoxy)-benzylamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.